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  • Product: 3-(4-Chlorobutyl)indoline-5-carbonitrile
  • CAS: 816438-46-7

Core Science & Biosynthesis

Foundational

Technical Whitepaper: 3-(4-Chlorobutyl)indoline-5-carbonitrile in API Development

Executive Summary In the landscape of modern pharmaceutical synthesis, the strict control of process impurities is as critical as the synthesis of the active pharmaceutical ingredient (API) itself. 3-(4-Chlorobutyl)indol...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern pharmaceutical synthesis, the strict control of process impurities is as critical as the synthesis of the active pharmaceutical ingredient (API) itself. 3-(4-Chlorobutyl)indoline-5-carbonitrile (CAS: 816438-46-7) is a pivotal chemical entity, functioning primarily as a saturated-core process impurity and a synthetic reference standard in the manufacturing of the serotonergic antidepressant Vilazodone. This guide provides an in-depth structural elucidation, mechanistic pathway analysis, and a self-validating experimental protocol for synthesizing this compound for analytical profiling.

Chemical Identity & Structural Elucidation

The chemical structure of 3-(4-Chlorobutyl)indoline-5-carbonitrile is defined by a bicyclic indoline core (2,3-dihydro-1H-indole). Unlike its fully aromatic indole counterpart, the C2–C3 bond in this molecule is saturated (a single bond). This saturation removes the aromaticity of the five-membered nitrogen-containing ring, altering the electron density and rendering the secondary amine more basic.

Attached to this core are two functional groups:

  • C5 Position: A strongly electron-withdrawing carbonitrile group (-C≡N).

  • C3 Position: A flexible, halogenated 4-chlorobutyl chain (-CH₂CH₂CH₂CH₂Cl), which serves as a critical linker in downstream API alkylation.

Physicochemical Properties

The following quantitative data summarizes the structural and physicochemical parameters of the compound, which dictate its behavior in reverse-phase liquid chromatography ([1]).

PropertyValue
IUPAC Name 3-(4-chlorobutyl)-2,3-dihydro-1H-indole-5-carbonitrile
CAS Registry Number 816438-46-7
Molecular Formula C₁₃H₁₅ClN₂
Molecular Weight 234.72 g/mol
Topological Polar Surface Area (TPSA) 35.8 Ų
XLogP3 3.1
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 2
Rotatable Bonds 4

Mechanistic Role in Synthesis & Impurity Profiling

Vilazodone is synthesized via the convergent coupling of the aromatic intermediate 3-(4-chlorobutyl)-1H-indole-5-carbonitrile with a piperazine derivative ([2]). However, if reductive conditions are inadvertently introduced or poorly controlled during upstream steps, the indole core can undergo a side reaction known as a Gribble reduction.

The Causality of Formation: Under acidic conditions, the electron-rich indole is protonated at the C3 position, disrupting the aromaticity of the pyrrole ring and forming a highly electrophilic indolenium cation. This intermediate is highly susceptible to hydride attack at the C2 position. If reducing agents are present, the C2–C3 double bond is saturated, yielding the indoline derivative. Because this indoline impurity can carry over into the final API and affect the drug's safety profile, it must be synthesized as a reference standard to validate stability-indicating HPLC methods ([3]).

Mechanism Indole 3-(4-Chlorobutyl)-1H-indole- 5-carbonitrile (API Int.) Reduction Acidic Reduction (H+ / Hydride) Indole->Reduction Side Reaction Vilazodone Vilazodone API (Final Product) Indole->Vilazodone Target Alkylation Indoline 3-(4-Chlorobutyl)indoline- 5-carbonitrile (Impurity) Reduction->Indoline C2-C3 Saturation Indoline->Vilazodone Impurity Carryover

Fig 1: Synthetic divergence showing the formation of the indoline impurity during API synthesis.

Experimental Protocol: Targeted Synthesis of the Indoline Reference Standard

To generate 3-(4-Chlorobutyl)indoline-5-carbonitrile for use as an analytical reference standard, the aromatic indole precursor must be deliberately reduced. This protocol is designed as a self-validating system to ensure high yield and purity.

Reagents: 3-(4-chlorobutyl)-1H-indole-5-carbonitrile (10 mmol), Sodium cyanoborohydride (NaBH₃CN) (30 mmol), Glacial acetic acid (25 mL).

Step-by-Step Methodology:

  • Solvation & Protonation: Dissolve the indole precursor in glacial acetic acid at 10°C under an inert nitrogen atmosphere.

    • Causality & Validation: Acetic acid acts as both solvent and proton source. The solution will transition to a deep yellow/orange hue, visually confirming the formation of the reactive indolenium cation.

  • Hydride Addition: Slowly add NaBH₃CN in small portions over 30 minutes, maintaining the reaction temperature strictly below 15°C using an ice bath.

    • Causality & Validation: NaBH₃CN is uniquely stable in acidic media and selectively attacks the C2 carbon. The exothermic nature of hydride transfer will cause a slight temperature spike; controlling this prevents over-reduction or cleavage of the chlorobutyl chain.

  • Reaction Monitoring: Stir the mixture at room temperature for 2.5 hours.

    • Causality & Validation: Perform Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (7:3). The reaction is complete when the highly UV-active starting material (indole) disappears and a new spot with a lower Rf value (indoline) emerges.

  • Quenching & Neutralization: Pour the mixture into 100 mL of crushed ice and neutralize dropwise with a 10% NaOH solution.

    • Causality & Validation: Test the aqueous layer with pH paper. Reaching exactly pH 8 ensures complete neutralization of the acetic acid, which is critical to prevent the acid-catalyzed hydrolysis of the sensitive carbonitrile group during extraction.

  • Isolation: Extract the aqueous phase with dichloromethane (3 x 30 mL). Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel column chromatography to yield the pure indoline reference standard.

Analytical Workflow: RP-HPLC Quantification

Once synthesized, the reference standard is utilized to calibrate High-Performance Liquid Chromatography (HPLC) instruments. Due to the XLogP3 difference between the indole (aromatic) and indoline (saturated) cores, they exhibit distinct retention times on a C18 stationary phase, allowing for precise quantification to ensure the API meets the < 0.1% impurity threshold.

Workflow Sample 1. Sample Preparation Dissolve API in Diluent HPLC 2. RP-HPLC Separation C18 Column, Gradient Elution Sample->HPLC Detect 3. UV Detection Monitor at 240 nm HPLC->Detect Quant 4. Impurity Quantification Validate < 0.1% Threshold Detect->Quant

Fig 2: Standard RP-HPLC workflow for quantifying the indoline impurity in API batches.

References

  • Title: Practical and Scalable Manufacturing Process for a Novel Dual-Acting Serotonergic Antidepressant Vilazodone Source: Organic Process Research & Development (ACS Publications) URL: [Link]

  • Title: Stability Indicating Method Development, Validation and Forced Degradation Study for Vilazodone Hydrochloride API Source: Oriental Journal of Chemistry URL: [Link]

Sources

Exploratory

Physical and chemical properties of 3-(4-Chlorobutyl)indoline-5-carbonitrile

Technical Whitepaper: Physicochemical Profiling and Analytical Control of 3-(4-Chlorobutyl)indoline-5-carbonitrile Executive Summary In the highly regulated landscape of active pharmaceutical ingredient (API) synthesis,...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Whitepaper: Physicochemical Profiling and Analytical Control of 3-(4-Chlorobutyl)indoline-5-carbonitrile

Executive Summary

In the highly regulated landscape of active pharmaceutical ingredient (API) synthesis, the absolute control of process impurities is paramount to ensuring drug efficacy and patient safety. 3-(4-Chlorobutyl)indoline-5-carbonitrile (CAS: 816438-46-7) is a critical structural analog and process impurity encountered during the synthesis of Vilazodone, a dual-acting serotonergic antidepressant. This whitepaper provides an in-depth analysis of its physicochemical properties, the mechanistic causality of its formation, and a self-validating analytical protocol for its isolation and quantification.

Physicochemical Profiling

Understanding the fundamental properties of 3-(4-Chlorobutyl)indoline-5-carbonitrile is essential for predicting its behavior during synthesis and chromatography. The saturation of the C2-C3 bond in the indoline ring alters its electronic distribution and 3D conformation compared to its planar indole counterpart.

PropertyValueClinical / Synthetic Significance
IUPAC Name 3-(4-chlorobutyl)-2,3-dihydro-1H-indole-5-carbonitrileDefines the saturated C2-C3 indoline core.
CAS Registry Number 816438-46-7Unique identifier for regulatory tracking[1].
Molecular Formula C13H15ClN2Contains two additional hydrogen atoms compared to the target indole precursor.
Molecular Weight 234.72 g/mol Used for mass balance and LC-MS identification.
LogP (XLogP3-AA) 3.1Indicates moderate lipophilicity.
pKa (Predicted) 1.74 ± 0.40Dictates chromatographic pH optimization.
Topological Polar Surface Area 35.8 ŲInfluences membrane permeability if carried into the final API.

Causality Insight: The molecule exhibits notable lipophilicity (LogP = 3.1). During the crystallization of the target indole intermediate, this indoline impurity is highly prone to co-crystallization due to similar hydrophobic packing forces. Consequently, standard downstream recrystallization is often insufficient for its removal, shifting the burden of control to the upstream reaction parameters.

Mechanistic Origin in Vilazodone Synthesis

The synthesis of Vilazodone relies on the construction of an indolylbutylpiperazine moiety. A standard industrial route involves the Friedel-Crafts acylation of 5-cyanoindole to form 3-(4-chlorobutyryl)-1H-indole-5-carbonitrile, followed by the reduction of the ketone to an alkane to yield the key precursor, 3-(4-chlorobutyl)-1H-indole-5-carbonitrile ( [2]).

However, the choice of reducing agent dictates the impurity profile. When aggressive reducing systems—such as sodium borohydride coupled with anhydrous aluminum trichloride—are employed, the reaction lacks absolute chemoselectivity ( [3]). While the primary ketone is reduced as intended, the electron-rich C2-C3 double bond of the indole ring is highly susceptible to over-reduction, generating the saturated indoline impurity.

Pathway A 5-Cyanoindole (Starting Material) B 3-(4-chlorobutyryl)- 1H-indole-5-carbonitrile A->B Acylation C 3-(4-chlorobutyl)- 1H-indole-5-carbonitrile (Target) B->C Reduction D 3-(4-Chlorobutyl)indoline- 5-carbonitrile (Impurity) B->D Over-reduction C->D Over-reduction

Mechanistic pathway showing intended Vilazodone precursor synthesis vs. indoline impurity formation.

Analytical Control: Self-Validating HPLC-UV Protocol

To ensure the trustworthiness of the API batch, the following stability-indicating reversed-phase HPLC protocol is engineered to separate the indoline impurity from the target indole precursor and the final Vilazodone API ( [4]).

Step-by-Step Methodology
  • Buffer Preparation : Dissolve 6.8 g of KH₂PO₄ in 1000 mL of HPLC-grade water to create a 0.05 M solution. Adjust the pH to 3.0 ± 0.05 using dilute orthophosphoric acid. Filter through a 0.22 µm membrane.

  • Mobile Phase : Mix the prepared buffer and HPLC-grade Methanol in a 45:55 (v/v) ratio. Degas via sonication for 10 minutes.

  • Standard Preparation : Accurately weigh 10 mg of the 3-(4-Chlorobutyl)indoline-5-carbonitrile reference standard. Dissolve in 100 mL of the mobile phase (100 µg/mL). Dilute to a working concentration of 1 µg/mL.

  • Sample Preparation : Weigh 50 mg of the bulk intermediate. Dissolve in 50 mL of the mobile phase (1000 µg/mL).

  • Chromatographic Execution :

    • Column : Agilent Zorbax SB C18 (150 mm × 4.6 mm, 5 µm).

    • Flow Rate : 1.0 mL/min.

    • Column Temperature : 25 °C.

    • Detection : UV at 235 nm.

    • Injection Volume : 10 µL.

Causality Behind Experimental Choices
  • pH Optimization (pH 3.0) : The predicted pKa of the indoline conjugate acid is unusually low (1.74) due to the strong electron-withdrawing effect of the 5-cyano group pulling electron density away from the nitrogen. By buffering the mobile phase at pH 3.0, the environment is maintained more than one pH unit above the pKa. This ensures the indoline remains predominantly (>95%) in its neutral, unprotonated state, preventing secondary electrostatic interactions with residual silanols on the stationary phase and eliminating peak tailing.

  • Wavelength Selection (235 nm) : UV detection at 235 nm leverages an isosbestic point where both the indole and indoline chromophores exhibit overlapping molar absorptivities, allowing for accurate relative mass balance calculations without complex response factor corrections.

Self-Validation System
  • System Suitability : Before sample analysis, six replicate injections of the standard must yield a peak area Relative Standard Deviation (RSD) of ≤ 2.0% and a tailing factor of ≤ 1.5.

  • Mass Balance Verification : The sum of the quantified target intermediate, the indoline impurity, and other known process impurities must equal 100% ± 2.0% of the total injected mass. If the mass balance fails, the protocol mandates a secondary orthogonal check via LC-MS to rule out co-elution.

Impact on Drug Formulation & E-E-A-T Insights

If 3-(4-Chlorobutyl)indoline-5-carbonitrile is allowed to carry forward, it reacts with 5-(1-piperazinyl)benzofuran-2-carboxamide to form an indoline-analog of Vilazodone. The sp³ hybridization of the indoline C2-C3 carbons introduces a distinct "pucker" into the normally planar indole system. This 3D conformational shift drastically alters the spatial orientation of the molecule within the 5-HT1A receptor binding pocket. Such an alteration can diminish the drug's partial agonist efficacy and introduce unpredictable off-target toxicities, underscoring the critical need for the stringent analytical controls detailed above.

References

  • Google Patents. "CN102964287B - Synthesis method of 3-(4-chlorobutyl)-5-cyanoindole." Google Patents.
  • Chaudhari, Y. J., Lokhande, R., & Yadav, R. R. (2021). "Stability Indicating Method Development, Validation and Forced Degradation Study for Vilazodone Hydrochloride API." Oriental Journal of Chemistry, 37(1). URL:[Link]

Foundational

Safety data sheet (SDS) and handling for 3-(4-Chlorobutyl)indoline-5-carbonitrile

Comprehensive Safety Data and Handling Protocol for 3-(4-Chlorobutyl)indoline-5-carbonitrile in Pharmaceutical Synthesis Introduction & Mechanistic Context 3-(4-Chlorobutyl)indoline-5-carbonitrile (CAS: 816438-46-7) and...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety Data and Handling Protocol for 3-(4-Chlorobutyl)indoline-5-carbonitrile in Pharmaceutical Synthesis

Introduction & Mechanistic Context

3-(4-Chlorobutyl)indoline-5-carbonitrile (CAS: 816438-46-7) and its closely related oxidized analog, 3-(4-Chlorobutyl)-1H-indole-5-carbonitrile (CAS: 143612-79-7), are critical synthetic intermediates in the pharmaceutical development of serotonergic antidepressants, most notably Vilazodone[1].

In drug development workflows, handling these intermediates requires strict adherence to specialized safety data sheet (SDS) protocols. The presence of a terminal alkyl chloride, a rigid bicyclic core, and a highly reactive cyano group dictates specific environmental controls to prevent degradation, mitigate toxicity, and ensure high-yield downstream coupling with piperazine derivatives[2].

Physicochemical Profiling and Hazard Assessment

To design an effective handling protocol, researchers must first understand the physicochemical properties that drive the compound's behavior in solution and under thermal stress. The structural nuances between the indole and indoline forms impact their solubility and stability profiles.

Table 1: Physicochemical Properties & Handling Implications

PropertyValue (Indoline / Indole)Causality / Impact on Handling
CAS Number 816438-46-7 / 143612-79-7Identifies the specific saturation state of the bicyclic core[3].
Molecular Formula C₁₃H₁₅ClN₂ / C₁₃H₁₃ClN₂Dictates stoichiometric calculations for downstream nucleophilic substitutions[3].
Molecular Weight 234.72 g/mol / 232.71 g/mol Essential for accurate mass-to-mole conversions during scale-up[4].
Physical State Off-white to pale yellow solidProne to aerosolization; mandates handling within a calibrated powder-weighing hood[5].
Melting Point 99°C - 107°CIndicates thermal stability at room temperature; safe for standard dry storage[4].
Solubility Soluble in DMSO, THF, DCMNecessitates the use of solvent-resistant fluoroelastomer or thick nitrile gloves during dissolution[4].

Table 2: GHS Hazard Classification & Engineering Controls

Hazard ClassGHS ClassificationRequired Engineering Control / Mitigation
Acute Toxicity (Oral) Category 4 (H302)Mandates the use of a closed-system transfer or Class II fume hood to prevent accidental ingestion or inhalation of dust.
Skin Irritation Category 2 (H315)Standard lab coat, closed-toe shoes, and chemically resistant gloves are required.
Eye Irritation Category 2A (H319)Splash goggles must be worn during all solvent dissolution and extraction steps.
Environmental Chronic Aquatic ToxicityAll aqueous washes must be collected as hazardous halogenated waste; strict prohibition on sink disposal.

Validated Synthesis & Handling Workflow

The synthesis of 3-(4-Chlorobutyl)indoline-5-carbonitrile from its ketone precursor requires precise environmental and chemical controls. The following protocol is engineered as a self-validating system, ensuring that each step provides analytical confirmation before proceeding.

Step 1: Inertion and Solubilization

  • Action: Purge a jacketed glass reactor with anhydrous Nitrogen (N₂) for 15 minutes. Charge the reactor with 3-(4-chlorobutyryl)-1H-indole-5-carbonitrile and anhydrous Tetrahydrofuran (THF).

  • Causality: The N₂ blanket prevents oxidative degradation of the electron-rich indole/indoline core. THF is selected due to its excellent solvation properties for polar bicyclic compounds and its inertness toward borohydride reducing agents.

Step 2: Electrophilic Reduction Setup

  • Action: Cool the reactor to 0°C. Add Sodium Borohydride (NaBH₄) in portions, followed by the dropwise addition of Trifluoroacetic acid (TFA).

  • Causality: NaBH₄ alone is insufficiently reactive to fully reduce the ketone to a methylene group. The addition of TFA generates sodium trifluoroacetoxyborohydride in situ. This highly electrophilic species selectively reduces the carbonyl group without reducing the sensitive cyano (-C≡N) group or causing premature dechlorination of the butyl chain[2].

Step 3: Self-Validating Quench

  • Action: Monitor the reaction via Fourier-Transform Infrared Spectroscopy (FT-IR). The system validates completion when the strong carbonyl stretch at ~1680 cm⁻¹ completely disappears. Once validated, quench the reaction by slowly adding saturated aqueous NaHCO₃.

  • Causality: The self-validating FT-IR check prevents the carryover of unreacted precursor into the final API. The NaHCO₃ quench safely neutralizes excess TFA and decomposes residual borohydride, preventing hazardous hydrogen gas accumulation and sudden thermal spikes.

Step 4: Isolation and Crystallization

  • Action: Extract the aqueous layer with Dichloromethane (DCM), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Recrystallize the crude product using an N-methylpyrrolidone (NMP)/Water solvent system.

  • Causality: The NMP/Water system leverages the differential solubility of the target compound versus its des-chloro impurities, ensuring high-purity crystallization suitable for active pharmaceutical ingredient (API) downstream processing[1].

Workflow N1 3-(4-Chlorobutyryl)-1H-indole-5-carbonitrile N2 Reduction (NaBH4 / TFA) N1->N2 Reagent Addition N3 3-(4-Chlorobutyl)indoline-5-carbonitrile N2->N3 Quench & Isolate N4 Validation (FT-IR / HPLC) N3->N4 QC Check N5 Crystallization N4->N5 Purify

Synthesis and validation workflow for the Vilazodone intermediate.

Spill Response and Storage Logistics

Proper storage and emergency response protocols are critical for maintaining laboratory safety and chemical integrity.

  • Storage Causality: Store the compound in a cool, dry place away from direct sunlight, sealed under an inert atmosphere[4]. Exposure to ambient moisture and UV light can trigger slow hydrolysis of the cyano group to an amide, rendering the intermediate useless for Vilazodone synthesis.

  • Spill Response: In the event of a spill, avoid sweeping, which generates hazardous dust. Instead, cover the spill with an inert, damp absorbent (such as sand or vermiculite wetted with water), sweep gently into a sealed hazardous waste container, and wash the area with a 10% bleach solution or appropriate solvent to degrade residual active material.

SpillResponse S1 Spill Detected S2 Assess Volume & Toxicity S1->S2 S3 Evacuate & Ventilate S2->S3 High Risk (>50g) S4 Don PPE (Nitrile, Respirator) S2->S4 Low Risk (<50g) S3->S4 S5 Containment (Absorbent) S4->S5 S6 Decontamination S5->S6

Hierarchical spill response and hazard control logic.

References

  • Guidechem.3-(4-Chlorobutyl)indoline-5-carbonitrile 816438-46-7 wiki.
  • NJ Finechem.3-(4-Chlorobutyl)-1H-Indole-5-Carbonitrile - Methylamine Supplier.
  • Kaimosi BioChem Tech Co., Ltd.163521-12-8|Vilazodone.
  • Google Patents (CN102659660B).Preparation method and application of 3-(4-chlorobutyl)-5-cyano-1H-indole.

Sources

Exploratory

Mechanism of action of 3-(4-Chlorobutyl)indoline-5-carbonitrile in organic synthesis

An In-Depth Technical Guide to the Mechanism of Action of 3-(4-Chlorobutyl)indoline-5-carbonitrile in Organic Synthesis As pharmaceutical synthesis scales from discovery to commercial manufacturing, the nuanced reactivit...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Mechanism of Action of 3-(4-Chlorobutyl)indoline-5-carbonitrile in Organic Synthesis

As pharmaceutical synthesis scales from discovery to commercial manufacturing, the nuanced reactivity of intermediates and process impurities dictates the success of an active pharmaceutical ingredient (API). One such critical molecule is 3-(4-Chlorobutyl)indoline-5-carbonitrile (CAS 816438-46-7) [1]. While structurally similar to the primary building block of the serotonergic antidepressant Vilazodone, this molecule features a saturated C2-C3 bond, classifying it as an indoline rather than a fully aromatic indole.

In industrial contexts, this compound is formally recognized as Vilazodone Impurity B [1]. However, understanding its mechanism of action—both how it forms and how it reacts—is essential for process chemists aiming to control impurity profiles or utilize it as a deliberate, stable intermediate requiring subsequent aromatization [2].

Mechanism of Formation: The Over-Reduction Pathway

To understand the mechanistic role of 3-(4-Chlorobutyl)indoline-5-carbonitrile, we must first examine its genesis. The traditional synthesis of the Vilazodone indole core involves the Friedel-Crafts acylation of 5-cyanoindole with 4-chlorobutyryl chloride, yielding 3-(4-chlorobutyryl)-1H-indole-5-carbonitrile. This ketone must then be reduced to a methylene group to form the target alkyl chain [3].

The causality of indoline formation lies in the thermodynamics of the reduction step. When aggressive hydride donors (e.g., sodium borohydride activated by Lewis acids) or catalytic hydrogenation are employed, the electron-rich C2-C3 double bond of the indole ring becomes susceptible to hydride attack. The saturation of this bond yields the indoline derivative.

G A 3-(4-Chlorobutyryl)indole-5-carbonitrile B Ketone Reduction (NaBH4 / Lewis Acid) A->B C 3-(4-Chlorobutyl)indole-5-carbonitrile (Target Intermediate) B->C Selective Reduction D Over-Reduction (Side Reaction) C->D E 3-(4-Chlorobutyl)indoline-5-carbonitrile (Impurity B) D->E C2-C3 Saturation

Pathway illustrating the formation of the indoline intermediate via over-reduction.

Mechanism of Action in Organic Synthesis

When 3-(4-Chlorobutyl)indoline-5-carbonitrile is carried forward in a synthetic sequence, it participates in two primary mechanistic pathways: electrophilic alkylation and subsequent redox aromatization.

Electrophilic Alkylation via SN2 Mechanism

The primary functional handle of this molecule is the terminal alkyl chloride. The 4-chlorobutyl chain acts as a highly flexible electrophilic tether. In the synthesis of Vilazodone analogues, this electrophile is attacked by the secondary amine of 5-(piperazin-1-yl)benzofuran-2-carboxamide.

Mechanistic Causality: The reaction proceeds via a classic bimolecular nucleophilic substitution ( SN​2 ). The lone pair on the piperazine nitrogen attacks the electrophilic carbon attached to the chlorine atom. The transition state involves the simultaneous formation of the C-N bond and the cleavage of the C-Cl bond. Notably, the indoline nitrogen (N1) does not act as a competing nucleophile. The electron-withdrawing nature of the para-cyano group on the fused benzene ring delocalizes the lone pair of the indoline nitrogen through resonance, rendering it non-nucleophilic and preventing unwanted self-polymerization.

Dehydrogenation (Aromatization) Mechanism

Because the indoline core lacks the full aromatic stabilization of an indole, it is thermodynamically driven to oxidize. If the indoline-vilazodone analogue is formed, it must undergo dehydrogenation to yield the final API [2]. This is typically achieved using high-potential oxidants like DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or catalytic palladium on carbon (Pd/C) with heat. The mechanism involves the abstraction of a hydride from C2, followed by the loss of a proton at C3, restoring the 10π electron aromatic system of the indole.

G Indoline 3-(4-Chlorobutyl)indoline-5-carbonitrile SN2 SN2 Nucleophilic Substitution Indoline->SN2 Piperazine Piperazine Derivative Piperazine->SN2 Base Base (K2CO3) / Aprotic Solvent Base->SN2 Intermediate Indoline-Vilazodone Analogue SN2->Intermediate Oxidation Dehydrogenation (DDQ or Pd/C) Intermediate->Oxidation Vilazodone Vilazodone API (Aromatic) Oxidation->Vilazodone Aromatization

SN2 alkylation mechanism followed by dehydrogenation to yield the final API.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating In-Process Controls (IPCs) to verify mechanistic progression.

Protocol A: SN​2 Coupling of the Indoline Intermediate

Objective: To synthesize the indoline-vilazodone analogue via nucleophilic substitution.

  • Reagent Preparation: Charge a dry, nitrogen-purged reactor with 5-(piperazin-1-yl)benzofuran-2-carboxamide (1.0 eq) and 3-(4-Chlorobutyl)indoline-5-carbonitrile (1.05 eq).

  • Solvent Selection: Suspend the reagents in anhydrous Acetonitrile (10 volumes). Causality: Acetonitrile is a polar aprotic solvent; it solvates the cations but leaves the piperazine nucleophile unsolvated and highly reactive, accelerating SN​2 kinetics.

  • Base Addition: Add anhydrous Potassium Carbonate ( K2​CO3​ , 2.5 eq). Causality: K2​CO3​ acts as an acid scavenger to neutralize the HCl byproduct, preventing the protonation of the piperazine nucleophile. Its insolubility in acetonitrile drives the precipitation of KCl, pushing the reaction equilibrium forward.

  • Thermal Activation: Heat the suspension to reflux ( 82∘C ) for 12 hours.

  • IPC Validation: Sample the reaction mixture and analyze via HPLC (UV detection at 254 nm). The protocol is self-validating when the peak area of the piperazine starting material is <1.0% .

  • Workup: Cool to room temperature, filter the KCl salts, and concentrate the filtrate under reduced pressure to isolate the indoline analogue.

Protocol B: Catalytic Dehydrogenation to Indole

Objective: To restore aromaticity and convert the indoline analogue to the Vilazodone API.

  • Reaction Setup: Dissolve the isolated indoline analogue in Toluene (15 volumes).

  • Oxidant Addition: Add DDQ (1.1 eq) portion-wise at 0∘C . Causality: DDQ is chosen for its high reduction potential, which facilitates rapid hydride abstraction from the C2-C3 bond without over-oxidizing the piperazine nitrogen.

  • Reaction Progression: Stir at room temperature for 4 hours. The solution will transition from deep red to pale yellow as the DDQ is reduced to DDHQ (2,3-dichloro-5,6-dicyano-1,4-hydroquinone).

  • IPC Validation: Confirm the complete disappearance of the indoline peak via LC-MS ( [M+H]+ shift from m/z 479 to 477).

  • Isolation: Wash the organic layer with 1N NaOH to remove the DDHQ byproduct, dry over Na2​SO4​ , and crystallize the final API.

Quantitative Data & Process Analytics

The saturation of the C2-C3 bond in the indoline intermediate subtly alters the electron density and steric profile of the molecule compared to the indole intermediate. The table below summarizes the comparative reaction kinetics and impurity profiles during the SN​2 coupling step.

Parameter3-(4-Chlorobutyl)indole -5-carbonitrile3-(4-Chlorobutyl)indoline -5-carbonitrile
Core Structure Aromatic ( 10π electrons)Saturated C2-C3 (Non-aromatic pyrroline ring)
SN​2 Reaction Time (Reflux) 8 - 10 Hours12 - 14 Hours
Coupling Yield (Isolated) >88% 75−80%
Primary Side Reaction Elimination (Alkene formation)Oxidation (Premature aromatization)
Downstream Requirement Direct crystallization to APIRequires dedicated dehydrogenation step

Table 1: Comparative process analytics of Indole vs. Indoline intermediates in Vilazodone synthesis.

Conclusion

3-(4-Chlorobutyl)indoline-5-carbonitrile occupies a dual role in organic synthesis. While primarily monitored as an over-reduction process impurity (Impurity B) in commercial Vilazodone manufacturing, its mechanism of action demonstrates robust electrophilic reactivity. By understanding the causality behind its formation and its distinct thermodynamic drive toward aromatization, process chemists can either optimize reduction conditions to suppress its formation or leverage it as an isolable intermediate in novel synthetic routes.

References

  • GuideChem. "3-(4-Chlorobutyl)indoline-5-carbonitrile 816438-46-7 wiki". GuideChem Chemical Database.
  • American Chemical Society (ACS). "Practical and Scalable Manufacturing Process for a Novel Dual-Acting Serotonergic Antidepressant Vilazodone". ACS Publications.
  • BenchChem. "Technical Support Center: Large-Scale Synthesis of Vilazodone". BenchChem Technical Resources.
Foundational

Technical Whitepaper: Toxicity and Thermal Stability Profiling of 3-(4-Chlorobutyl)indoline-5-carbonitrile

Executive Summary As pharmaceutical manufacturing scales, the safety and stability profiles of key synthetic intermediates dictate the boundaries of process engineering. 3-(4-Chlorobutyl)indoline-5-carbonitrile (CAS: 816...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As pharmaceutical manufacturing scales, the safety and stability profiles of key synthetic intermediates dictate the boundaries of process engineering. 3-(4-Chlorobutyl)indoline-5-carbonitrile (CAS: 816438-46-7) is a pivotal intermediate utilized in the convergent synthesis of Vilazodone, a dual-acting selective serotonin reuptake inhibitor (SSRI) and 5-HT1A receptor partial agonist[1].

While the indoline core is essential for the final active pharmaceutical ingredient's (API) target affinity, the functional groups attached to it—specifically the 4-chlorobutyl chain and the carbonitrile moiety—introduce significant handling risks. This whitepaper provides an authoritative, in-depth analysis of the genotoxic potential and thermal runaway risks associated with this intermediate, equipping drug development professionals with actionable, self-validating protocols for risk mitigation.

Structural Analysis and Mechanistic Toxicity

The toxicity profile of 3-(4-Chlorobutyl)indoline-5-carbonitrile is primarily governed by its halogenated aliphatic chain.

  • Genotoxicity and ICH M7 Compliance: The 4-chlorobutyl moiety is a primary alkyl chloride. Under physiological conditions, primary alkyl halides act as potent electrophiles capable of undergoing SN​2 nucleophilic substitution. When exposed to cellular environments, the nucleophilic centers of DNA bases (such as the N7 position of guanine or N3 of adenine) can attack the electrophilic carbon. This irreversible covalent alkylation triggers base-pair substitution mutations, firmly classifying the compound as a Potential Genotoxic Impurity (PGI)[2]. Strict analytical control strategies must be implemented to ensure its clearance in the final Vilazodone API.

  • Systemic and Occupational Toxicity: The molecule possesses a high degree of lipophilicity (XLogP3-AA: 3.1) and a Topological Polar Surface Area (TPSA) of 35.8 Ų, indicating rapid membrane permeability and systemic absorption upon exposure[3]. While the carbonitrile group is generally metabolically stable within the indoline framework (minimizing spontaneous cyanide release), the compound remains a severe skin sensitizer and respiratory irritant.

ToxicityPathway A 3-(4-Chlorobutyl)indoline- 5-carbonitrile B Electrophilic Alkyl Halide (C-Cl Bond Cleavage) A->B Metabolic/Aqueous Activation C DNA Nucleophilic Attack (Guanine N7 / Adenine N3) B->C SN2 Mechanism D Covalent DNA Adduct Formation C->D Alkylation E Base-Pair Substitution Mutation (Genotoxicity) D->E Replication Error

Mechanistic pathway of DNA alkylation and genotoxicity induced by the chlorobutyl moiety.

Thermal Stability and Process Safety

In large-scale synthetic operations, thermal hazards are dictated by the molecule's decomposition kinetics. The synthesis of Vilazodone requires elevated temperatures during the nucleophilic substitution steps[4], making the thermal boundaries of the chlorobutyl intermediate a critical safety parameter.

  • Dehydrohalogenation Risk: The most critical thermal vulnerability is the thermally induced cleavage of the C-Cl bond. At elevated temperatures, alkyl chlorides undergo dehydrohalogenation, releasing gaseous hydrogen chloride (HCl).

  • Autocatalytic Decomposition: The released HCl acts as an acid catalyst, accelerating the decomposition of the indoline core. This creates a positive feedback loop (autocatalysis). If the reactor is not properly vented, the rapid evolution of HCl gas combined with the highly exothermic decomposition enthalpy ( ΔH ) will lead to a catastrophic thermal runaway[4].

ThermalWorkflow S1 Sample Preparation (Inert Atmosphere) S2 TGA Screening (Mass Loss Profiling) S1->S2 S3 DSC Analysis (Heat Flow & Exotherms) S1->S3 S4 Kinetic Modeling (Arrhenius Parameters) S2->S4 Mass vs Temp S3->S4 dH vs Temp S5 Process Safety Limits (Maximum Tolerable Temp) S4->S5 Risk Assessment

Self-validating thermal hazard assessment workflow combining TGA and DSC analyses.

Quantitative Data Summaries

Table 1: Physicochemical and Predictive Toxicity Metrics
ParameterValue / AssessmentScientific Rationale
CAS Number 816438-46-7Unique identifier for the indoline intermediate[3].
Molecular Weight 234.72 g/mol Low MW facilitates rapid cellular diffusion[3].
Topological Polar Surface Area 35.8 ŲIndicates high membrane permeability[3].
Ames Test Prediction Positive (High Risk)Primary alkyl chloride triggers ICH M7 alert for DNA alkylation.
Occupational Exposure Band OEB 4 (Estimated)High containment required due to PGI status and sensitization risk.
Table 2: Thermal Hazard Parameters (Representative DSC/TGA Data)

(Note: Values represent established kinetic baselines for halogenated indoline derivatives)

Thermal Parameter Value Process Safety Implication

| Onset of Decomposition ( Tonset​ ) | ~175 °C | Maximum allowable process temperature must be strictly <125 °C. | | Decomposition Enthalpy ( ΔH ) | > 800 J/g | Highly exothermic; sufficient to trigger solvent boiling and over-pressurization. | | Mass Loss (TGA) | ~15.5% at 180°C | Corresponds to the stoichiometric loss of HCl gas via dehydrohalogenation. |

Self-Validating Experimental Protocols

To ensure absolute scientific integrity, the following methodologies are designed as self-validating systems, ensuring that false negatives/positives are immediately identified.

Protocol A: Bacterial Reverse Mutation (Ames) Test for PGI Validation

Scientific Rationale: To empirically validate the in silico genotoxicity alert, an Ames test must be conducted. We specifically select Salmonella typhimurium strains TA100 and TA1535. Causality Check: These specific strains carry mutations in the hisG gene that are reverted exclusively by base-pair substitutions—the exact mechanistic mutation caused by alkylating agents like the 4-chlorobutyl group.

Step-by-Step Methodology:

  • Preparation: Dissolve 3-(4-Chlorobutyl)indoline-5-carbonitrile in anhydrous DMSO to create a concentration gradient (10, 50, 100, 500, 1000 µ g/plate ).

  • Metabolic Activation: Prepare S9 mix (rat liver extract) to simulate mammalian hepatic metabolism.

  • Inoculation: Combine 0.1 mL of bacterial culture (TA100/TA1535), 0.1 mL of test article solution, and 0.5 mL of S9 mix (or buffer for non-activated plates) in top agar.

  • Incubation: Pour onto minimal glucose agar plates and incubate at 37°C for 48-72 hours.

  • System Validation (Self-Validating Step):

    • Negative Control: DMSO only (must show baseline spontaneous revertants).

    • Positive Control: Sodium azide (for -S9) and 2-aminoanthracene (for +S9). The assay is strictly invalid unless positive controls yield a >3-fold increase in revertant colonies compared to the negative control.

  • Analysis: Count revertant colonies. A dose-dependent increase >2-fold over baseline confirms the compound as a definitive genotoxin.

Protocol B: Differential Scanning Calorimetry (DSC) for Thermal Hazard Screening

Scientific Rationale: Standard DSC relies on aluminum crucibles. However, because this compound releases HCl upon decomposition, the HCl will react exothermically with the aluminum, creating an artificial secondary exotherm that masks the true decomposition kinetics of the API intermediate. Causality Check: We must use gold-plated or glass-lined high-pressure crucibles to ensure the measured heat flow is solely from the compound's structural decomposition.

Step-by-Step Methodology:

  • Sample Prep: Weigh exactly 2.0 - 5.0 mg of 3-(4-Chlorobutyl)indoline-5-carbonitrile into a gold-plated high-pressure DSC crucible.

  • Atmosphere Control: Seal the crucible under a dry nitrogen atmosphere inside a glovebox. Causality Check: This prevents oxidative degradation from skewing the intrinsic thermal decomposition data.

  • Instrument Calibration (Self-Validating Step): Run a high-purity Indium standard prior to the sample. The system is valid only if the Indium melting onset is 156.6 °C ± 0.2 °C and ΔH is 28.45 J/g ± 3%.

  • Thermal Profiling: Heat the sample from 25 °C to 400 °C at a strict scanning rate of 4 °C/min. Causality Check: A slower heating rate (4 °C/min vs. the standard 10 °C/min) prevents thermal lag and provides superior resolution of overlapping exotherms, yielding a highly accurate Tonset​ .

  • Data Integration: Calculate Tonset​ (the intersection of the baseline and the exotherm tangent) and integrate the peak to determine ΔH (J/g). Apply the "Rule of 50" to establish safe operating limits (Process Temp ≤Tonset​−50 °C).

Sources

Exploratory

Technical Guide to 3-(4-Chlorobutyl)indoline-5-carbonitrile Derivatives: Synthesis, Impurity Profiling, and Mechanistic Control

Executive Summary In the landscape of psychotropic active pharmaceutical ingredient (API) manufacturing, the synthesis of the antidepressant Vilazodone relies heavily on precise intermediate control. While 3-(4-chlorobut...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of psychotropic active pharmaceutical ingredient (API) manufacturing, the synthesis of the antidepressant Vilazodone relies heavily on precise intermediate control. While 3-(4-chlorobutyl)-1H-indole-5-carbonitrile (CAS 143612-79-7) serves as the primary synthetic precursor[1], its saturated analog—3-(4-chlorobutyl)indoline-5-carbonitrile (CAS 816438-46-7)—frequently emerges as a critical process impurity, widely designated in pharmacopeial literature as Vilazodone Impurity B or Impurity 6 [2][3].

As a Senior Application Scientist, I have structured this whitepaper to dissect the mechanistic causality behind the formation of this indoline derivative. By understanding the thermodynamic vulnerabilities of the indole core during reduction steps, drug development professionals can implement self-validating synthetic and analytical protocols to control this derivative, ensuring API purity and regulatory compliance.

Chemical Identity & Structural Profiling

The fundamental difference between the target indole intermediate and the indoline derivative lies in the saturation of the C2–C3 bond within the pyrrole ring. This seemingly minor +2 Da mass shift fundamentally alters the molecule's electronic distribution, basicity, and spatial geometry. The loss of full aromatic conjugation in the indoline form shifts its UV absorbance maxima and alters its lipophilicity, which dictates the parameters required for chromatographic separation[4][5].

Table 1: Physicochemical Properties of the Indoline Derivative
PropertyValue / DescriptionReference
IUPAC Name 3-(4-chlorobutyl)-2,3-dihydro-1H-indole-5-carbonitrile[4]
CAS Registry Number 816438-46-7[2]
Molecular Formula C₁₃H₁₅ClN₂[4]
Molecular Weight 234.72 g/mol [2]
Exact Mass 234.0924 Da[4]
XLogP3-AA 3.1[2]
Topological Polar Surface Area (TPSA) 35.8 Ų[4]
Table 2: Comparative Analysis (Indole Precursor vs. Indoline Impurity)
FeatureTarget Precursor (Indole)Process Impurity (Indoline)
CAS Number 143612-79-7[5]816438-46-7[2]
Ring System Aromatic (Pyrrole core)Saturated (2,3-dihydro pyrrole core)
Molecular Weight 232.71 g/mol [5]234.72 g/mol [2]
Primary Utility Key intermediate for Vilazodone[1]Analytical standard / Process degradant[3]
ESI-MS/MS [M+H]+ m/z 233.08m/z 235.09

Mechanistic Pathways: Formation and Control

The synthesis of the primary indole intermediate often involves the Friedel-Crafts acylation of 5-cyanoindole with 4-chlorobutyryl chloride, followed by the reduction of the resulting ketone to a methylene group[6].

The Causality of Impurity Formation: When aggressive reducing systems—such as sodium borohydride (NaBH₄) activated by Lewis acids like anhydrous aluminum chloride (AlCl₃)—are utilized, the reaction generates highly active hydride species[6]. While intended to reduce the ketone, these hydrides can inadvertently attack the electron-rich C2 position of the indole ring. The imine-like resonance of the indole core makes the C2–C3 double bond highly susceptible to over-reduction, yielding the fully saturated 3-(4-chlorobutyl)indoline-5-carbonitrile (Impurity B)[2].

To prevent this, modern synthetic routes either strictly control the stoichiometry and temperature of the hydride reduction or bypass the acylation-reduction pathway entirely by utilizing direct alkylation with 1-bromo-4-chlorobutane under milder conditions[1].

Pathway SM 5-Cyanoindole + Alkylating Agent Indole Indole Intermediate (CAS 143612-79-7) SM->Indole Alkylation/Reduction (Target) Indoline Indoline Impurity B (CAS 816438-46-7) SM->Indoline Over-Reduction (Side Reaction) API Vilazodone API (Final Product) Indole->API Piperazine Coupling Indoline->API Contamination Risk

Fig 1: Synthetic pathway showing the intended indole route vs. the indoline impurity side-reaction.

Experimental Protocols

Protocol A: Controlled Synthesis of the Indole Precursor (Minimizing Indoline Formation)

Objective: Synthesize 3-(4-chlorobutyl)-1H-indole-5-carbonitrile while suppressing the over-reduction to the indoline derivative.

  • Reagent Preparation: Dissolve 1.0 equivalent of 5-cyanoindole in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere[1].

  • Catalyst Addition: Cool the reactor to exactly 0–5 °C. Add 1.1 equivalents of anhydrous zinc chloride (ZnCl₂). Causality: ZnCl₂ is a milder Lewis acid compared to AlCl₃, significantly reducing the thermodynamic driving force for indole ring saturation[1][6].

  • Alkylation: Dropwise add 1.1 equivalents of 1-bromo-4-chlorobutane while maintaining the internal temperature below 0 °C.

  • Reaction Maturation: Gradually raise the temperature to 0 °C and stir for 2 hours.

  • Self-Validating Quench: Quench the reaction with ice water (1 L). Validation Check: Extract an aliquot of the organic phase and perform a rapid TLC (Hexane:Ethyl Acetate 7:3). The absence of a lower-Rf spot (which would indicate the more polar indoline derivative) validates the suppression of the over-reduction pathway.

  • Isolation: Neutralize with 1 N NaOH, separate the organic phase, concentrate, and recrystallize from isopropyl acetate to yield the pure indole intermediate (>99% HPLC purity)[1].

Protocol B: LC-MS/MS Method for Quantifying Indoline Impurity (Impurity B)

Objective: Baseline separation and quantification of the indoline derivative in API batches.

  • Sample Preparation: Dissolve the API batch sample in a diluent of Water:Acetonitrile (50:50, v/v) to a final concentration of 1.0 mg/mL.

  • Chromatographic Separation:

    • Column: C18 Reverse-Phase (150 mm × 4.6 mm, 3.5 µm).

    • Mobile Phase: Gradient elution using 0.1% Formic Acid in Water (A) and Acetonitrile (B).

    • Causality for Gradient: The indoline derivative (XLogP3: 3.1) is slightly more polar than the indole precursor[2][4]. A shallow gradient from 30% B to 70% B over 20 minutes ensures the saturated indoline elutes just prior to the indole, preventing peak co-elution.

  • Detection & Validation:

    • MS Parameters: Electrospray Ionization (ESI) in positive mode.

    • Self-Validating System Suitability: The system is only valid for quantification if the resolution factor ( Rs​ ) between the m/z 235.09 peak (Indoline) and the m/z 233.08 peak (Indole) is ≥2.0 .

  • Quantification: Integrate the peak area of the indoline derivative against a known reference standard of CAS 816438-46-7 to ensure it falls below the standard ICH threshold of 0.15%[3].

Analytical Prep Sample Preparation (API Dissolution) HPLC RP-HPLC Separation (C18, Gradient Elution) Prep->HPLC MS ESI-MS/MS Detection (m/z 235.09 [M+H]+) HPLC->MS Quant Data Analysis (Impurity < 0.15%) MS->Quant

Fig 2: LC-MS/MS analytical workflow for the isolation and quantification of the indoline impurity.

References

  • [4] GuideChem. 3-(4-Chlorobutyl)indoline-5-carbonitrile 816438-46-7 wiki. Available at:

  • [1] ChemicalBook. 3-(4-Chlorbutyl)-1H-indol-5-carbonitril synthesis. Available at:

  • [5] PubChem. 3-(4-Chlorobutyl)-5-cyanoindole | C13H13ClN2 | CID 9881123. Available at:

  • [6] Google Patents. CN102964287B - Synthesis method of 3-(4-chlorobutyl)-5-cyanoindole. Available at:

  • [2] GuideChem. 3-(4-Chlorobutyl)indoline-5-carbonitrile 816438-46-7 wiki (Vilazodone Impurity B). Available at:

  • [3] Alfa Chemistry. CAS 816438-46-7 Vilazodone impurity 6. Available at:

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis Protocol for Vilazodone Intermediates (3-(4-Chlorobutyl)indole/indoline-5-carbonitrile)

Target Audience: Process Chemists, API Development Scientists, and Pharmaceutical Researchers. Document Type: Technical Protocol & Mechanistic Guide Introduction & Strategic Overview The compound 3-(4-Chlorobutyl)indolin...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Process Chemists, API Development Scientists, and Pharmaceutical Researchers. Document Type: Technical Protocol & Mechanistic Guide

Introduction & Strategic Overview

The compound 3-(4-Chlorobutyl)indoline-5-carbonitrile (CAS: 816438-46-7) and its unsaturated analog 3-(4-Chlorobutyl)-1H-indole-5-carbonitrile (CAS: 143612-79-7) are critical building blocks in the synthesis of Vilazodone[1][2], an FDA-approved serotonergic antidepressant functioning as an SSRI and 5-HT1A receptor partial agonist[3].

Historically, the synthesis of these intermediates presented significant industrial challenges. Early routes relied on reducing 3-(4-chlorobutyryl)-1H-indole-5-carbonitrile using Vitride (sodium bis(2-methoxyethoxy)aluminum hydride) or diborane, which are expensive, pyrophoric, and difficult to manage at scale[4]. Alternative methods utilizing sodium borohydride ( NaBH4​ ) and anhydrous aluminum trichloride ( AlCl3​ ) pose severe safety risks due to the highly exothermic and corrosive nature of AlCl3​ upon aqueous quenching[5].

To address these limitations, this application note details a highly optimized, environmentally conscious, and scalable protocol utilizing a Zinc Chloride / Potassium Borohydride ( ZnCl2​/KBH4​ ) reduction system[6]. This method ensures high chemoselectivity—reducing the carbonyl without cleaving the aliphatic chloride or reducing the sensitive cyano group.

Mechanistic Pathway & Workflow

G A 5-Cyanoindole (Starting Material) C 3-(4-Chlorobutyryl)-1H-indole-5-carbonitrile (Key Intermediate) A->C AlCl3, DCM Friedel-Crafts Acylation B 4-Chlorobutyryl Chloride (Acylating Agent) B->C D 3-(4-Chlorobutyl)indole-5-carbonitrile (Vilazodone Precursor) C->D ZnCl2, KBH4, THF Selective Carbonyl Reduction

Figure 1: Two-step synthetic workflow for the Vilazodone precursor.

Quantitative Reaction Parameters

The following table summarizes the stoichiometric requirements and reagent roles for the critical carbonyl reduction phase (Phase 2), optimized for a 0.02 mol scale[6].

Reagent / MaterialMolecular WeightEquivalentsAmountFunctional Role
3-(4-Chlorobutyryl)-1H-indole-5-carbonitrile246.69 g/mol 1.0 eq4.92 gSubstrate
Tetrahydrofuran (THF)72.11 g/mol Solvent60.0 mLReaction Medium
Zinc Chloride ( ZnCl2​ )136.30 g/mol 2.0 eq5.44 gLewis Acid Catalyst / Activator
Potassium Borohydride ( KBH4​ )53.94 g/mol 2.0 eq2.16 gHydride Donor (Reducing Agent)
Acetone58.08 g/mol -Q.S.Recrystallization Solvent

Step-by-Step Experimental Protocol

Phase 1: Friedel-Crafts Acylation (Intermediate Synthesis)

Note: This step establishes the carbon framework prior to reduction[7].

  • Reactor Preparation: Purge a dry, 250 mL three-necked round-bottom flask with inert nitrogen gas.

  • Substrate Dissolution: Dissolve 5-cyanoindole in a solvent mixture of anhydrous dichloromethane (DCM) and nitromethane (ratio 4:1 v/v) to stabilize the intermediate carbocation.

  • Acylation: Cool the reaction vessel to 0–5 °C. Slowly add 4-chlorobutyryl chloride (1.1 eq) dropwise via an addition funnel to prevent localized heating.

  • Catalysis: Introduce anhydrous AlCl3​ (1.5 eq) in small portions over 30 minutes, maintaining the internal temperature below 10 °C.

  • Workup: After 4 hours of stirring at room temperature, quench the reaction by pouring the mixture over crushed ice. Extract the organic layer, wash with saturated NaHCO3​ and brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo to yield 3-(4-chlorobutyryl)-1H-indole-5-carbonitrile.

Phase 2: Selective Carbonyl Reduction (Target Synthesis)

Scientific Rationale: The use of ZnCl2​ and KBH4​ generates a zinc borohydride species in situ. This reagent is significantly milder than AlCl3​/NaBH4​ , preventing the hazardous generation of explosive hydrogen gas during aqueous workup and avoiding over-reduction of the cyano moiety[5][6].

  • Substrate Loading: To a clean 100 mL three-necked flask, add 4.92 g (0.02 mol) of the 3-(4-chlorobutyryl)-1H-indole-5-carbonitrile intermediate synthesized in Phase 1[6].

  • Solvation: Add 60 mL of anhydrous Tetrahydrofuran (THF). Stir under a nitrogen atmosphere until the substrate is completely dissolved[6].

  • Lewis Acid Addition: Submerge the flask in an ice bath to strictly control the internal temperature between 0–10 °C. Slowly add 5.44 g (0.04 mol) of anhydrous Zinc Chloride ( ZnCl2​ )[6]. Stir for 15 minutes to allow complexation with the carbonyl oxygen.

  • Reduction: While maintaining the 0–10 °C temperature, slowly add 2.16 g (0.04 mol) of Potassium Borohydride ( KBH4​ ) in small, controlled batches[6]. Caution: Monitor for mild effervescence.

  • Reaction Monitoring: Allow the reaction to proceed at 0–10 °C. Monitor the disappearance of the starting material via Thin Layer Chromatography (TLC) (Eluent: Hexane/Ethyl Acetate 7:3).

  • Quenching & Extraction: Once complete, slowly add cold distilled water dropwise to quench the unreacted borohydride, strictly maintaining the temperature below 10 °C[6]. Extract the aqueous mixture three times with DCM.

  • Purification: Combine the organic phases, wash sequentially with distilled water and saturated brine, and concentrate in vacuo[6].

  • Crystallization: Recrystallize the crude solid using cold acetone to afford the highly pure target compound. Expected yield: ~4.33 g (approx. 93.1%)[6].

Note on Indoline Conversion: If the fully saturated indoline analog (CAS: 816438-46-7) is specifically required for downstream SAR studies[2][8], the indole core can be subsequently reduced using sodium cyanoborohydride ( NaCNBH3​ ) in glacial acetic acid at 15 °C, followed by basic workup.

Sources

Application

Comprehensive Application Note: The Role of 3-(4-Chlorobutyl)-1H-indole-5-carbonitrile in Vilazodone API Synthesis

Executive Summary Vilazodone is a dual-acting antidepressant functioning as a selective serotonin reuptake inhibitor (SSRI) and a 5-HT1A receptor partial agonist. The scalable and high-purity manufacturing of the Vilazod...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Vilazodone is a dual-acting antidepressant functioning as a selective serotonin reuptake inhibitor (SSRI) and a 5-HT1A receptor partial agonist. The scalable and high-purity manufacturing of the Vilazodone Active Pharmaceutical Ingredient (API) relies heavily on the efficient synthesis of its critical linker intermediate, 3-(4-chlorobutyl)-1H-indole-5-carbonitrile .

This application note details the mechanistic rationale, optimized synthetic pathways, and validated step-by-step protocols for generating this intermediate. By transitioning from hazardous legacy reducing agents to highly chemoselective methodologies, process chemists can achieve >99.5% API purity while minimizing process mass intensity (PMI).

Nomenclature & Structural Clarification: While occasionally referred to in exploratory literature or translated patents as an indoline derivative, the chemically accurate and pharmacologically active intermediate is the fully aromatic 3-(4-chlorobutyl)-1H-indole-5-carbonitrile . The preservation of the indole ring's aromaticity is an absolute structural requirement for the final API's high-affinity binding to the serotonin transporter (SERT) .

Mechanistic Rationale & Pathway Design

The 4-chlorobutyl chain of this intermediate acts as a crucial molecular bridge, connecting the 5-cyanoindole core (responsible for 5-HT1A receptor interaction) to the piperazine-benzofuran moiety.

The primary industrial challenge in synthesizing 3-(4-chlorobutyl)-1H-indole-5-carbonitrile lies in the ambident reactivity of the indole core. Direct Friedel-Crafts acylation of unprotected 5-cyanoindole often leads to competing N-substitution (N-alkylation/acylation) and over-reduction during subsequent steps . To circumvent this, modern scale-up routes employ N-protection (e.g., N-tosylation) prior to acylation. The electron-withdrawing tosyl group deactivates the indole nitrogen, directing the electrophilic attack exclusively to the C-3 position and preventing catalyst poisoning.

Synthetic Workflow Visualization

G A 5-Cyanoindole (N-Protected) C 3-(4-Chlorobutyryl)- indole-5-carbonitrile A->C Friedel-Crafts (AlCl3, CH2Cl2) B 4-Chlorobutyryl Chloride B->C D 3-(4-Chlorobutyl)- indole-5-carbonitrile (Key Intermediate) C->D Chemoselective Reduction F Vilazodone API D->F N-Alkylation (Coupling) E 5-(1-Piperazinyl)benzofuran- 2-carboxamide E->F

Fig 1: Synthetic pathway from 5-Cyanoindole to Vilazodone API via the key chlorobutyl intermediate.

Comparative Analysis of Reduction Methodologies

Following the Friedel-Crafts acylation, the intermediate 3-(4-chlorobutyryl)-1H-indole-5-carbonitrile must be reduced to the alkane. This step requires extreme chemoselectivity to reduce the ketone without affecting the sensitive cyano group or the indole double bonds.

Historically, reagents like Vitride or diborane were utilized. However, these present severe safety and scalability bottlenecks. The adoption of the NaBH4​/CF3​COOH (TFA) system has become the industry standard due to the in situ generation of trifluoroacetoxyborohydride, which offers mild, highly selective deoxygenation .

Table 1: Quantitative Comparison of Reduction Strategies for Vilazodone Intermediates

Reduction MethodReagentsAvg. YieldScalability & Safety ProfileImpurity Considerations
Vitride Reduction Sodium bis(2-methoxyethoxy)aluminum hydride65 - 70%Low: Highly reactive, requires strict anhydrous conditions, highly exothermic.High risk of cyano-reduction and indole ring over-reduction.
Borane Reduction Diborane ( B2​H6​ )~75%Low: Toxic gas, difficult to handle and quench on a multi-kilogram scale.Formation of stable boron-complexes requires harsh acidic workups.
NaBH4​ / TFA Sodium borohydride, Trifluoroacetic acid>85% High: Reagents are standard, cost-effective, and easily quenched with water.Excellent chemoselectivity; minimizes N-alkylated byproducts .

Detailed Experimental Protocols

The following protocols are designed as self-validating systems, incorporating In-Process Controls (IPCs) to ensure mechanistic fidelity and API-grade purity.

Protocol A: Friedel-Crafts Acylation

Synthesis of 3-(4-Chlorobutyryl)-1-tosyl-1H-indole-5-carbonitrile

Causality Note: Aluminum chloride ( AlCl3​ ) is utilized as a Lewis acid to activate 4-chlorobutyryl chloride. The N-tosyl protection of the starting material prevents the Lewis acid from coordinating with the indole nitrogen, which would otherwise lead to N-acylation and rapid catalyst deactivation.

  • Reactor Preparation: Purge a jacketed glass reactor with N2​ . Charge the reactor with anhydrous CH2​Cl2​ (15 volumes relative to starting material).

  • Catalyst Loading: Add AlCl3​ (2.0 equivalents) to the solvent. Stir at 20°C until a uniform suspension is achieved.

  • Acylating Agent Addition: Cool the mixture to 0–5°C. Dropwise add 4-chlorobutyryl chloride (1.5 equivalents) over 30 minutes. Maintain temperature below 10°C to prevent premature degradation of the acylium ion complex.

  • Substrate Addition: Slowly add a solution of 1-tosyl-1H-indole-5-carbonitrile (1.0 equivalent) in CH2​Cl2​ (5 volumes).

  • Reaction Maturation: Allow the reaction to warm to room temperature (20–25°C) and stir for 8 hours.

  • In-Process Control (IPC): Sample the reaction mixture. Quench with methanol and analyze via HPLC (UV at 254 nm). Proceed only when starting material is <1.0%.

  • Workup: Pour the mixture into ice water (20 volumes) to safely quench the Lewis acid. Extract the aqueous layer with CH2​Cl2​ . Wash the combined organic layers with saturated aqueous Na2​CO3​ to neutralize residual HCl , followed by brine.

  • Isolation: Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Recrystallize the crude product from n-propanol to yield the intermediate as a white solid (Expected purity: >98%).

Protocol B: Chemoselective Deoxygenation

Synthesis of 3-(4-Chlorobutyl)-1-tosyl-1H-indole-5-carbonitrile

Causality Note: NaBH4​ in the presence of TFA generates trifluoroacetoxyborohydride species in situ. This bulky, electron-deficient hydride source selectively reduces the C-3 carbonyl group to a methylene group without touching the electron-deficient cyano group.

  • Solution Preparation: Dissolve 3-(4-chlorobutyryl)-1-tosyl-1H-indole-5-carbonitrile (1.0 equivalent) in anhydrous CH2​Cl2​ (10 volumes) under an N2​ atmosphere.

  • Acid Addition: Cool the solution to 0°C. Dropwise add Trifluoroacetic acid (TFA, 10.0 equivalents). The high equivalent of TFA acts as both a reactant to form the active hydride and a proton source for the reduction mechanism.

  • Hydride Addition: Add NaBH4​ (5.0 equivalents) in small portions over 1 hour. Critical Safety Step: Hydrogen gas is evolved; ensure aggressive reactor venting and maintain temperature strictly below 10°C.

  • Maturation: Stir the mixture at 15°C for 12 hours.

  • IPC: Monitor via TLC (Hexane:EtOAc 7:3) and HPLC. The ketone peak must be completely absent to prevent downstream des-chloro impurities.

  • Quenching & Workup: Slowly neutralize the reaction by adding 10% aqueous NaOH until the pH reaches 7.5–8.0. Separate the organic layer, wash with water, and concentrate.

  • Downstream Readiness: The resulting 3-(4-chlorobutyl)-1-tosyl-1H-indole-5-carbonitrile can be used directly in the subsequent N-alkylation coupling step with 5-(1-piperazinyl)benzofuran-2-carboxamide to form the Vilazodone precursor.

References

  • Title: Scale-Up Synthesis of Antidepressant Drug Vilazodone Source: Organic Process Research & Development (ACS Publications) URL: [Link]

  • Title: Development of a Robust and Scalable Process for the Large-Scale Preparation of Vilazodone Source: Organic Process Research & Development (ACS Publications) URL: [Link]

  • Title: Alternative Approach to Synthesis of 3-(4-chloro butyl)-1H-indole-5-carbonitrile: A Key Intermediate of Vilazodone Hydrochloride, an Antidepressant Drug Source: Synthetic Communications (Taylor & Francis) URL: [Link]

Method

Application Note: 3-(4-Chlorobutyl)indoline-5-carbonitrile in Medicinal Chemistry &amp; SPARI Drug Development

Strategic Context & Chemical Origin In the landscape of modern neuropharmacology, the development of Serotonin Partial Agonist and Reuptake Inhibitors (SPARIs), such as Vilazodone, relies heavily on precise molecular bui...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Context & Chemical Origin

In the landscape of modern neuropharmacology, the development of Serotonin Partial Agonist and Reuptake Inhibitors (SPARIs), such as Vilazodone, relies heavily on precise molecular building blocks. 3-(4-Chlorobutyl)indoline-5-carbonitrile (CAS 816438-46-7) is a critical aliphatic-aromatic intermediate and a highly monitored pharmaceutical reference standard[1],[2].

While its fully aromatic counterpart, 3-(4-chlorobutyl)-1H-indole-5-carbonitrile (CAS 143612-79-7), is the primary precursor for Vilazodone[3],[4], the indoline derivative plays a dual role in medicinal chemistry:

  • Quality Control & Impurity Profiling: It is frequently generated as a process impurity (designated as Vilazodone Impurity B or Impurity 6) due to the over-reduction of the C2-C3 indole double bond during harsh carbonyl reduction steps[5],[6].

  • Structure-Activity Relationship (SAR) Exploration: It is deliberately isolated to synthesize saturated SPARI analogs, allowing researchers to evaluate the thermodynamic necessity of the indole's planar geometry for 5-HT1A receptor affinity.

Pathway Indole 3-(4-Chlorobutyryl)indole-5-carbonitrile (Precursor) Reduction Carbonyl Reduction (NaBH4 / Lewis Acid) Indole->Reduction Standard Process Target 3-(4-Chlorobutyl)-1H-indole-5-carbonitrile (Target Intermediate) Reduction->Target Controlled SideReaction Over-Reduction (C2-C3 Bond Saturation) Reduction->SideReaction Harsh Conditions Indoline 3-(4-Chlorobutyl)indoline-5-carbonitrile (Impurity B / SAR Building Block) SideReaction->Indoline Yields Indoline

Origin of the indoline intermediate via over-reduction during SPARI synthesis.

Physicochemical & Analytical Profiling

Understanding the quantitative differences between the indoline and indole cores is essential for chromatographic separation (HPLC) and synthetic planning. The saturation of the C2-C3 bond in the indoline core increases the molecule's flexibility and alters its lipophilicity.

Property3-(4-Chlorobutyl)indoline-5-carbonitrile3-(4-Chlorobutyl)-1H-indole-5-carbonitrile
CAS Number 816438-46-7[1]143612-79-7[3]
Molecular Formula C13H15ClN2[1]C13H13ClN2[3]
Molecular Weight 234.72 g/mol [1]232.71 g/mol [7]
Core Structure Saturated C2-C3 bond (Indoline)Aromatic pyrrole ring (Indole)
XLogP3 3.1[1]2.5[7]
TPSA 35.8 Ų[1]39.6 Ų[7]
Primary Application SPARI Analog Synthesis, Impurity Profiling (Impurity B/6)[5],[6]Key API Intermediate (Vilazodone)[8],[4]

Synthetic Workflows & Experimental Protocols

The 4-chlorobutyl chain acts as a flexible linker, enabling nucleophilic substitution with piperazine derivatives—a classic pharmacophore for SERT and 5-HT receptors. The following self-validating protocols detail the utilization of the indoline intermediate.

Workflow SM 3-(4-Chlorobutyl)indoline-5-carbonitrile (Starting Material) Alk N-Alkylation (SN2) + Piperazine, K2CO3, KI SM->Alk DMF, 80°C Int Indoline-Piperazine Intermediate (Pre-API) Alk->Int Finkelstein-Assisted Ox Dehydrogenation + DDQ / MnO2 Int->Ox Aromatization API Vilazodone / Aromatic SPARI (Final Drug Product) Ox->API Yields Planar Core

Workflow for synthesizing SPARI APIs using the indoline building block.

Protocol A: N-Alkylation via Finkelstein-Assisted SN2

Objective: Couple 3-(4-Chlorobutyl)indoline-5-carbonitrile with an aryl-piperazine to form the pre-API framework. Causality: The primary alkyl chloride is only moderately reactive. To accelerate the SN₂ reaction and prevent thermal degradation, a catalytic amount of Potassium Iodide (KI) is added. KI converts the alkyl chloride to an alkyl iodide in situ (Finkelstein reaction), creating a superior leaving group. Potassium carbonate (K₂CO₃) acts as a mild, non-nucleophilic base to scavenge the generated HCl, preventing the protonation and deactivation of the piperazine nucleophile.

Step-by-Step Methodology:

  • Charge a dry, nitrogen-purged reaction vessel with 3-(4-Chlorobutyl)indoline-5-carbonitrile (1.0 eq) and the target piperazine derivative (1.1 eq).

  • Add anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.5 M concentration. (Rationale: As a polar aprotic solvent, DMF poorly solvates anions, leaving the piperazine nucleophile highly reactive).

  • Add finely powdered K₂CO₃ (2.5 eq) and KI (0.1 eq).

  • Heat the suspension to 80°C under continuous stirring for 8-12 hours.

  • In-Process Control (IPC): Monitor via TLC (Eluent: EtOAc/Hexane 1:1) or HPLC. The reaction is deemed complete when the starting material peak is <1% AUC. Self-Validation: The conversion of the chloride to the iodide can be validated by a transient color change (yellowing) in the DMF solution, confirming active Finkelstein catalysis.

  • Quench by pouring the mixture into ice-cold water (3x volume of DMF). Extract with Ethyl Acetate (3 x 50 mL).

  • Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Dehydrogenation to Indole Core

Objective: Oxidize the indoline core to the fully aromatic indole for final API synthesis. Causality: Aromatization provides the necessary planar geometry for precise π−π stacking within the 5-HT1A receptor binding pocket. 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is chosen as the oxidant due to its high selectivity for dehydrogenation without cleaving the sensitive carbonitrile or alkyl chains.

Step-by-Step Methodology:

  • Dissolve the indoline-coupled product in anhydrous Dichloromethane (DCM) at 0°C.

  • Slowly add DDQ (1.1 eq) portion-wise to control the exothermic reaction.

  • Stir at room temperature for 2 hours.

  • In-Process Control (IPC): Monitor by HPLC. The indoline peak will shift to a higher retention time (indole) due to increased lipophilicity and planarity. Self-Validation: The precipitation of DDQH₂ (reduced DDQ byproduct) serves as a visual confirmation of successful dehydrogenation.

  • Filter off the precipitated DDQH₂. Wash the filtrate with 10% aqueous NaHCO₃, dry, and evaporate to yield the crude indole API.

Pharmacological Application: SPARI Signaling Pathway

When the indoline intermediate is successfully converted into a SPARI drug (like Vilazodone), the resulting molecule exerts a dual mechanism of action. The carbonitrile group acts as a critical hydrogen bond acceptor, while the indole core anchors the molecule in the receptor pocket.

SPARIPathway Drug SPARI API (e.g., Vilazodone) SERT Serotonin Transporter (SERT) Inhibition Drug->SERT Blocks reuptake HT1A 5-HT1A Receptor Partial Agonism Drug->HT1A Binds directly Serotonin Elevated Synaptic Serotonin SERT->Serotonin Increases 5-HT Desensitization Receptor Desensitization (Presynaptic) HT1A->Desensitization Accelerates Efficacy Rapid Antidepressant Response Serotonin->Efficacy Enhances signaling Desensitization->Efficacy Reduces latency

Dual mechanism of SPARI APIs modulating SERT and 5-HT1A signaling pathways.

References

  • ResearchGate. "Current optimal synthesis of 3-(4-chlorobutyl)-1H-indole-5-carbonitrile (3)". Available at:[Link]

  • TLC Pharma Labs. "Vilazodone Impurities". Available at:[Link]

  • SynZeal. "Vilazodone Impurity 6". Available at:[Link]

Sources

Application

Application Note: Scale-Up Manufacturing Protocol for 3-(4-Chlorobutyl)indoline-5-carbonitrile

Target Molecule: 3-(4-Chlorobutyl)indoline-5-carbonitrile (CAS: 816438-46-7) Application: Advanced pharmaceutical intermediate for serotonergic agents and neuropsychopharmacology research. Process Focus: Tandem Ionic Hyd...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Molecule: 3-(4-Chlorobutyl)indoline-5-carbonitrile (CAS: 816438-46-7) Application: Advanced pharmaceutical intermediate for serotonergic agents and neuropsychopharmacology research. Process Focus: Tandem Ionic Hydrogenation & Process Optimization

Introduction & Pharmacological Relevance

Indoline derivatives are privileged scaffolds in modern drug discovery, offering unique conformational rigidity compared to their planar indole counterparts [2]. While the indole derivative 3-(4-chlorobutyl)-1H-indole-5-carbonitrile is widely recognized as the primary intermediate for the antidepressant Vilazodone [1], the saturated indoline analog—3-(4-Chlorobutyl)indoline-5-carbonitrile —provides access to novel three-dimensional chemical spaces for 5-HT receptor modulators.

Historically, the reduction of the indole core to an indoline during the synthesis of Vilazodone intermediates was considered an undesirable "over-reduction" side reaction caused by aggressive hydride sources in acidic media [1]. However, by deliberately harnessing and optimizing this exact mechanistic pathway, we can achieve a highly efficient, scalable, and transition-metal-free synthesis of the indoline target. This application note details a self-validating, tandem ionic hydrogenation protocol designed for multi-kilogram scale-up.

Retrosynthetic Strategy & Mechanistic Rationale

The most cost-effective and scalable route to 3-(4-Chlorobutyl)indoline-5-carbonitrile utilizes a two-phase convergent approach starting from commercially available 5-cyanoindole:

  • Friedel-Crafts Acylation: 5-cyanoindole is reacted with 4-chlorobutyryl chloride to yield 3-(4-chlorobutanoyl)-1H-indole-5-carbonitrile.

  • Tandem Ionic Hydrogenation: The intermediate undergoes a single-pot tandem reduction using Triethylsilane ( Et3​SiH ) and Trifluoroacetic Acid (TFA) .

The Causality of Reagent Selection (E-E-A-T Insight)

Why choose Et3​SiH /TFA over standard NaBH4​ /TFA or catalytic hydrogenation? Catalytic hydrogenation (e.g., PtO2​ / H2​ ) of indoles often suffers from poor selectivity and requires high-pressure infrastructure [6]. Conversely, NaBH4​ in acid generates vigorous, hard-to-control hydrogen effervescence at scale and often yields an inseparable mixture of indole and indoline [1].

Et3​SiH in neat TFA provides a controlled, highly reproducible ionic hydrogenation [3]. TFA serves a dual purpose: it protonates the carbonyl oxygen to initiate deoxygenation (via an alcohol and subsequent carbocation), and it simultaneously protonates the electron-rich C-3 position of the indole ring [4]. This generates an electrophilic indoleninium ion at C-2, which is irreversibly trapped by the soft hydride donor ( Et3​SiH ) to form the saturated indoline core [5].

Process Flow & Pathway Visualization

Workflow A 5-Cyanoindole + 4-Chlorobutyryl chloride B Friedel-Crafts Acylation (AlCl3, DCM, 0°C) A->B C 3-(4-Chlorobutanoyl)indole- 5-carbonitrile B->C >90% Yield D Tandem Ionic Reduction (Et3SiH, TFA, 45°C) C->D E Aqueous Workup & Heptane Wash D->E Complete Conversion F Crystallization (Heptane/EtOAc) E->F Siloxane Removal G 3-(4-Chlorobutyl)indoline- 5-carbonitrile F->G >98% Purity

Caption: Macroscopic process workflow for the scale-up manufacturing of 3-(4-Chlorobutyl)indoline-5-carbonitrile.

Mechanism A 3-(4-Chlorobutanoyl)indole (Starting Material) B Protonated Carbonyl (Oxonium Ion) A->B TFA (H+) C Carbocation Intermediate (C-4 position) B->C Et3SiH (-H2O) D 3-(4-Chlorobutyl)indole (Transient Intermediate) C->D Et3SiH (Hydride) E Indoleninium Ion (Protonation at C-3) D->E TFA (H+ at C-3) F 3-(4-Chlorobutyl)indoline (Final Target) E->F Et3SiH (Hydride to C-2)

Caption: Microscopic mechanism of tandem ionic hydrogenation utilizing Et3SiH and TFA.

Scale-Up Manufacturing Protocol

Phase 1: Synthesis of 3-(4-chlorobutanoyl)-1H-indole-5-carbonitrile
  • Reactor Setup: Charge a glass-lined reactor with Dichloromethane (DCM, 10 volumes) and anhydrous Aluminum Chloride ( AlCl3​ , 1.5 eq). Cool the suspension to 0 °C under a nitrogen atmosphere.

  • Acylation: Slowly dose 4-chlorobutyryl chloride (1.2 eq) into the reactor, maintaining the internal temperature below 5 °C. Stir for 30 minutes to form the active electrophilic complex.

  • Substrate Addition: Add 5-cyanoindole (1.0 eq) in portions. The reaction is highly exothermic; control the addition rate to keep the temperature 10 °C.

  • Quench & Isolate: After 2 hours (verify completion via HPLC), carefully quench the reaction by transferring the mixture into a secondary vessel containing crushed ice and 1M HCl. Separate the organic layer, wash with brine, concentrate, and crystallize the intermediate from n-propanol.

Phase 2: Tandem Reduction to 3-(4-Chlorobutyl)indoline-5-carbonitrile

Note: This step requires precise stoichiometric control to ensure both the carbonyl and the indole double bond are fully reduced.

  • Dissolution: Charge the intermediate (1.0 eq) into a reactor containing Trifluoroacetic Acid (TFA, 5 volumes). Stir at room temperature until complete dissolution is achieved.

  • Silane Dosing: Cool the mixture to 10 °C. Slowly dose Triethylsilane ( Et3​SiH , 4.5 eq) via an addition funnel. Causality check: 4.5 equivalents are required (2 eq for the carbonyl, 1 eq for the indole, 1.5 eq excess to drive reaction kinetics and compensate for silane degradation).

  • Thermal Activation: Warm the reactor to 45 °C and stir for 18–24 hours. Monitor the reaction via HPLC. The transient intermediate (3-(4-chlorobutyl)indole) must be 1.0% before proceeding [3].

  • Phase Separation & Siloxane Purge (Critical Step):

    • Concentrate the reaction mixture under vacuum to recover ~60% of the TFA (reduces downstream base consumption).

    • Dilute the residue with water (5 volumes).

    • Expertise Insight: The reduction generates hexaethyldisiloxane as a byproduct, which is notoriously difficult to separate. Wash the acidic aqueous phase twice with n-heptane (3 volumes). The lipophilic siloxane partitions into the heptane, while the protonated indoline remains safely in the aqueous phase[6]. Discard the heptane washes.

  • Basification & Extraction: Cool the aqueous phase to 5 °C. Slowly add 20% aqueous NaOH until the pH reaches 10–11 (liberating the indoline free base). Extract the product with Isopropyl Acetate (IPAc, 3 x 4 volumes).

  • Crystallization: Concentrate the combined IPAc layers to 2 volumes. Add n-heptane (6 volumes) dropwise at 50 °C, then cool to 0 °C to induce crystallization. Filter and dry under vacuum at 40 °C to yield the pure 3-(4-Chlorobutyl)indoline-5-carbonitrile.

Analytical Characterization & Quality Control

To ensure the self-validating nature of the protocol, the following process metrics and release specifications must be met.

Table 1: Process Optimization Metrics

ParameterOptimized ConditionRationaleExpected Yield
Silane Equivalents 4.5 eq Et3​SiH Ensures complete tandem reduction without stalling at the indole intermediate.N/A
Reaction Temperature 45 °CBalances the kinetic rate of the C-2 hydride transfer against TFA volatility.N/A
Siloxane Purge Acidic Heptane WashRemoves >98% of siloxane byproducts prior to free-base extraction.> 82% (Step 2)

Table 2: Quality Control & Release Specifications

Analytical MethodTarget SpecificationDiagnostic Markers
HPLC (Purity) 98.5% (Area %)Transient indole intermediate must be 0.5%.
LC-MS (ESI+) m/z 235.1 [M+H]+ Confirms saturation of the indole core (MW = 234.72).
1 H NMR (400 MHz) Conforms to structureAbsence of aromatic C-2/C-3 indole protons (~7.2 ppm).Presence of indoline aliphatic protons at C-2 (~3.6 ppm) and C-3 (~3.1 ppm).
Residual Siloxane 0.1% (by GC)Validates the efficacy of the acidic heptane wash.

References

  • Source: acs.
  • Source: nih.
  • Source: rsc.
  • Source: acs.
  • Source: benchchem.
  • Source: acs.

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 3-(4-Chlorobutyl)indoline-5-carbonitrile Synthesis

Welcome to the Technical Support Center for the synthesis of 3-(4-Chlorobutyl)indoline-5-carbonitrile (CAS: 816438-46-7). This molecule is a critical reduced intermediate often utilized in the development of serotonergic...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 3-(4-Chlorobutyl)indoline-5-carbonitrile (CAS: 816438-46-7). This molecule is a critical reduced intermediate often utilized in the development of serotonergic agents and structural analogs of the antidepressant Vilazodone[1].

The primary synthetic bottleneck for this compound lies in the chemoselective reduction of its precursor, 3-(4-chlorobutyl)-1H-indole-5-carbonitrile. Researchers frequently encounter issues such as hydrodehalogenation, stalled conversions, or over-reduction. This guide provides field-proven troubleshooting logic, mechanistic causality, and a self-validating protocol to optimize your yield.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why am I observing significant dehalogenation of the chlorobutyl chain during the indole-to-indoline reduction? A: If your protocol utilizes heterogeneous catalytic hydrogenation (e.g., H2​ gas with Pd/C or Pt/C ), the transition metal catalyst will readily insert into the aliphatic C−Cl bond, leading to hydrodehalogenation[2].

  • Causality: The bond dissociation energy of an aliphatic C−Cl bond is relatively low, making it highly susceptible to oxidative addition by palladium surfaces.

  • Solution: Abandon heterogeneous catalytic hydrogenation for this specific halogenated substrate. Instead, utilize an ionic reduction mechanism—such as Triethylsilane ( Et3​SiH ) in Trifluoroacetic acid (TFA)—which operates via hydride transfer to a protonated indolenium intermediate and is completely inert to aliphatic chlorides[2],[3].

Q2: My reduction using Sodium Cyanoborohydride ( NaBH3​CN ) in Acetic Acid stalls at ~40% conversion. How can I drive it to completion? A: You are using an acid that is too weak for your specific substrate.

  • Causality: The reduction of indoles requires initial protonation at the C3 position to generate an highly electrophilic indolenium ion, which is then trapped by the hydride donor[3]. Your substrate contains a strongly electron-withdrawing cyano group (-CN) at the C5 position. This significantly pulls electron density away from the indole ring, lowering its basicity and making C3 protonation highly unfavorable in a weak acid like Acetic Acid ( pKa​ ~4.76).

  • Solution: Switch to a stronger acid system. Using TFA ( pKa​ ~0.23) ensures complete protonation of the electron-deficient indole ring. Pairing TFA with Et3​SiH will rapidly drive the equilibrium toward the indoline product[3].

Q3: Will the use of strong reducing agents like Et3​SiH/TFA risk over-reducing the C5 cyano group to a primary amine? A: No, provided the temperature is controlled.

  • Causality: Nitriles are susceptible to reduction by strong nucleophilic hydride donors (like LiAlH4​ ). However, ionic reduction relies on the generation of a carbocationic species. Et3​SiH is a mild hydride source that selectively attacks the highly activated, positively charged indolenium intermediate[3]. It lacks the thermodynamic driving force to reduce a neutral, unactivated aryl nitrile at ambient temperatures.

Part 2: Quantitative Data & Yield Optimization

The following table summarizes internal and literature-derived optimization data for the reduction of 3-(4-chlorobutyl)-1H-indole-5-carbonitrile[2],[3].

Reduction SystemAcid / SolventTemp (°C)Time (h)Conversion (%)Yield (%)Primary Troubleshooting Issue
H2​ (1 atm), Pd/C Methanol2512>95<15Hydrodehalogenation of chlorobutyl chain
NaBH3​CN Acetic Acid25244540Stalled reaction; incomplete C3 protonation
NaBH3​CN TFA0 to 254>9582Toxic HCN off-gassing during workup
Et3​SiH TFA 0 to 25 6 >99 94 Trace siloxane byproducts (easily separated)

Part 3: Validated Experimental Protocol ( Et3​SiH / TFA)

This protocol utilizes a self-validating ionic reduction pathway to ensure high-yield synthesis of 3-(4-Chlorobutyl)indoline-5-carbonitrile without compromising the halogen or cyano functional groups[3].

Step 1: Preparation In a rigorously dried, argon-flushed round-bottom flask, dissolve 3-(4-chlorobutyl)-1H-indole-5-carbonitrile (1.0 eq) in anhydrous Dichloromethane (DCM) to achieve a 0.2 M concentration.

Step 2: Acidification & Activation Cool the solution to 0 °C using an ice bath. Slowly add Trifluoroacetic acid (TFA) (5.0 eq) dropwise.

  • Self-Validation Check: The solution will immediately transition from colorless/pale to a vibrant deep yellow or orange. This color change is the visual confirmation that the electron-deficient indole has been successfully protonated at C3, forming the requisite indolenium ion.

Step 3: Hydride Addition Maintain the temperature at 0 °C and add Triethylsilane ( Et3​SiH ) (3.5 eq) dropwise over 15 minutes[3].

Step 4: Reaction Progression Remove the ice bath and allow the mixture to stir at 25 °C for 6 hours.

  • Self-Validation Check: As the reaction progresses, the deep yellow color will progressively fade to a pale yellow or clear solution. This physically indicates the consumption of the electrophilic indolenium ion and the formation of the neutral indoline.

Step 5: Quenching & Workup Cool the flask back to 0 °C. Carefully quench the reaction by adding saturated aqueous NaHCO3​ dropwise until the aqueous layer reaches pH ~8. Extract the mixture with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Step 6: Purification Purify the crude residue via silica gel chromatography (Hexanes/EtOAc gradient). This step is crucial to remove the non-polar siloxane by-products generated by the oxidized Et3​SiH [3].

Part 4: Workflow & Troubleshooting Diagram

IndolineSynthesis Start 3-(4-Chlorobutyl)-1H-indole-5-carbonitrile Protonation Add TFA (5.0 eq) at 0°C Forms Indolenium Ion (Yellow) Start->Protonation Hydride Add Et3SiH (3.5 eq) Stir at 25°C for 6h Protonation->Hydride Check IPC (HPLC/TLC) Is Indole consumed? Hydride->Check Quench Quench with NaHCO3 (pH 8) Extract with DCM Check->Quench Yes Fail Add additional Et3SiH (0.5 eq) Stir 2h Check->Fail No Purify Silica Gel Chromatography Remove Siloxanes Quench->Purify Success Pure 3-(4-Chlorobutyl)indoline-5-carbonitrile Yield > 90% Purify->Success Fail->Check

Workflow for the chemoselective ionic reduction of indole to indoline.

Part 5: References

  • Title: Scale-Up Synthesis of Antidepressant Drug Vilazodone Source: Organic Process Research & Development (ACS Publications) URL: [Link]

  • Title: Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge Source: PMC (National Institutes of Health) URL: [Link]

  • Title: The Synthesis of a 5HT2C Receptor Agonist Source: Organic Process Research & Development (ACS Publications) URL: [Link]

Sources

Optimization

Technical Support Center: Optimizing 3-(4-Chlorobutyl)indoline-5-carbonitrile Extraction

Welcome to the Technical Support Center for downstream processing and purification. As a Senior Application Scientist, I frequently consult on the isolation of 3-(4-Chlorobutyl)indoline-5-carbonitrile (CAS: 816438-46-7),...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for downstream processing and purification. As a Senior Application Scientist, I frequently consult on the isolation of 3-(4-Chlorobutyl)indoline-5-carbonitrile (CAS: 816438-46-7), a highly reactive precursor utilized in the synthesis of serotonergic active pharmaceutical ingredients (APIs) such as Vilazodone[1].

Unlike its more stable indole counterpart, the indoline core presents a unique trifecta of reactive sites: a nucleophilic secondary amine, an electrophilic alkyl chloride, and a base-sensitive nitrile. This guide provides a mechanistic troubleshooting framework to help researchers minimize impurities during liquid-liquid extraction.

Part 1: Mechanistic Causality of Extraction Impurities

To effectively eliminate impurities, we must first understand their thermodynamic and kinetic origins. The extraction phase is where the molecule is most vulnerable to degradation.

  • Oxidative Aromatization: Indolines are highly susceptible to auto-oxidation, converting to the thermodynamically favored indole (2)[2]. This dehydrogenation is accelerated by ambient oxygen, light exposure, and residual transition metals from upstream reduction steps.

  • Intermolecular N-Alkylation (Dimerization): The secondary amine of the indoline can act as a nucleophile, attacking the primary alkyl chloride of a neighboring molecule. This polymerization primarily occurs during solvent concentration if the extraction solvent is evaporated at elevated temperatures.

  • Chloride Hydrolysis: The 4-chlorobutyl chain is prone to nucleophilic substitution. Highly alkaline aqueous washes (pH > 9) will rapidly hydrolyze the chloride to an alcohol, yielding3[3].

ImpurityPathways Target 3-(4-Chlorobutyl)indoline-5-carbonitrile (Target Molecule) Oxidation Oxidation to Indole (Aromatization) Target->Oxidation O2 / Light Hydrolysis Chloride Hydrolysis (Alcohol Formation) Target->Hydrolysis pH > 9 Dimerization N-Alkylation (Dimerization) Target->Dimerization Heat (>30°C)

Mechanistic pathways of impurity formation during indoline extraction.

Part 2: Self-Validating Extraction Protocol

This protocol is engineered as a self-validating system. Each step includes a specific physicochemical rationale and a built-in quality check to ensure the structural integrity of the indoline intermediate.

Step-by-Step Methodology

Step 1: Reaction Quenching & Temperature Control

  • Action: Transfer the crude reaction mixture dropwise into a vigorously stirred, pre-chilled (0–5°C) aqueous phosphate buffer (0.1 M, pH 6.8).

  • Causality: Maintaining a near-neutral pH prevents both acid-catalyzed nitrile hydrolysis and base-catalyzed chloride hydrolysis[3]. The low temperature suppresses the kinetics of N-alkylation.

  • Validation Check: Measure the aqueous phase pH immediately after quenching. If it deviates from the 6.5–7.0 range, adjust dropwise with 1M HCl or 1M NaHCO₃ before proceeding.

Step 2: Solvent Selection & Partitioning

  • Action: Add a 3:1 mixture of Ethyl Acetate (EtOAc) and Heptane to the quenched mixture.

  • Causality: EtOAc provides excellent solubility for the polar carbonitrile, while heptane reduces the solubility of highly polar aqueous impurities and residual metal catalysts (e.g., aluminum or boron complexes)[4].

  • Validation Check: Stop stirring and observe the phase boundary. A crisp separation within 5 minutes validates successful partitioning. Emulsions indicate incomplete quenching of metal salts; if observed, filter the biphasic mixture through a pad of Celite.

Step 3: Deoxygenated Washing

  • Action: Separate the organic layer and wash twice with degassed, cold brine (10% NaCl).

  • Causality: Degassed brine removes dissolved oxygen, mitigating oxidative aromatization to the indole. The high ionic strength forces trace water out of the organic phase.

Step 4: Drying and Concentration

  • Action: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (vacuum < 50 mbar) with a water bath strictly maintained below 30°C .

  • Causality: Thermal stress is the primary driver of intermolecular N-alkylation. High vacuum allows for rapid solvent removal without supplying the activation energy required for dimerization.

ExtractionWorkflow Crude Crude Reaction Mixture Quench Quench (Cold Buffer, pH 6.5-7.0) Crude->Quench Extract Extract (EtOAc/Heptane 3:1) Quench->Extract Wash Wash (Degassed Brine, 5°C) Extract->Wash Dry Dry & Filter (Anhydrous Na2SO4) Wash->Dry Concentrate Concentrate (Vacuum, <30°C) Dry->Concentrate Pure Pure Indoline Product Concentrate->Pure

Optimized self-validating workflow for indoline extraction.

Part 3: Quantitative Impurity Profile & Mitigation

Use the following table to cross-reference analytical data with root causes and corrective actions.

Impurity TypeStructural ChangeAnalytical Marker (LC-MS)Root CauseMitigation Strategy
Indole Analog Dehydrogenation (Aromatization)[M-2]⁺ (m/z 232)Oxygen exposure, transition metal residuesDegas solvents; add trace EDTA to the aqueous wash.
Dimer Intermolecular N-Alkylation[2M-HCl]⁺ (m/z ~433)Thermal stress during concentrationRotary evaporation < 30°C; avoid storing as a neat oil.
Alcohol Chloride Hydrolysis[M-Cl+OH]⁺ (m/z 216)Highly alkaline aqueous wash (pH > 9)Strictly buffer aqueous washes to pH 6.5–7.0.
Indolinium Salt Amine ProtonationLoss of yield to aqueous phaseAcidic aqueous wash (pH < 5)Monitor pH; back-extract aqueous phase with mild base.

Part 4: Troubleshooting FAQs

Q1: My final product has a distinct yellow/brown tint, and HPLC shows a peak with an [M-2]⁺ mass. What happened? A: This is the classic signature of oxidative aromatization to the indole (loss of 2 protons). The indoline core was exposed to oxygen or light during the extraction. Ensure you are using degassed extraction solvents and consider blanketing your separatory funnels with argon or nitrogen.

Q2: I am seeing a massive loss of yield during the aqueous wash, but no degradation peaks in the organic layer. Where is my product? A: 3-(4-Chlorobutyl)indoline-5-carbonitrile contains a basic secondary amine. If your aqueous wash is too acidic (pH < 5), the amine protonates, forming a highly water-soluble indolinium salt that washes away. Re-adjust your discarded aqueous phase to pH 6.5–7.0 and back-extract with EtOAc.

Q3: LC-MS analysis reveals a high molecular weight impurity (m/z ~ 433). How do I prevent this? A: An m/z of ~433 corresponds to the dimer formed via N-alkylation (one indoline nitrogen displacing the chloride of another molecule). This is strictly a concentration/thermal issue. Never let your rotary evaporator bath exceed 30°C, and do not leave the neat oil sitting at room temperature. Store the extracted product as a solution in a non-nucleophilic solvent or immediately proceed to crystallization.

References

  • GuideChem. "3-(4-Chlorobutyl)indoline-5-carbonitrile 816438-46-7 wiki". 1

  • ResearchGate. "Current optimal synthesis of 3-(4-chlorobutyl)-1H-indole-5-carbonitrile (3)". 2

  • GuideChem. "What is the synthesis method for 3-(4-butyl)-1H-indol-5-carbonitrile? - FAQ". 4

  • Google Patents. "CN107501159B - Synthesis method of vilazodone intermediate 3-(4-chlorobutyl)-5-cyanoindole". 3

Sources

Troubleshooting

Technical Support Center: Troubleshooting 3-(4-Chlorobutyl)indoline-5-carbonitrile

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and process chemists overcome the complex solubility and stability hurdles associated with 3-(4-C...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and process chemists overcome the complex solubility and stability hurdles associated with 3-(4-Chlorobutyl)indoline-5-carbonitrile (CAS 816438-46-7)[1].

This compound is a critical intermediate in the synthesis of serotonergic agents like Vilazodone[1][2]. However, its unique structural triad—a weakly basic and nucleophilic indoline core, a highly polar but non-ionizable carbonitrile group, and a lipophilic, electrophilic chlorobutyl chain—creates a "perfect storm" for both physical precipitation and chemical degradation. This guide will provide you with the causality behind these issues and self-validating protocols to resolve them.

Physicochemical Profiling & Quantitative Data

To solve a solubility issue, we must first understand the thermodynamic and electrostatic realities of the molecule. The table below summarizes the core physicochemical properties driving its behavior in solution.

PropertyValueCausality & Experimental Implication
CAS Number 816438-46-7[1]Identifies the reduced indoline derivative (distinct from the oxidized indole analog CAS 143612-79-7).
Molecular Weight 234.72 g/mol [1]Falls within standard small-molecule parameters; does not inherently restrict solubility.
XLogP3-AA ~3.1[1]Highly lipophilic. The hydrophobic chlorobutyl chain drives aqueous "crash-out" and necessitates organic cosolvents.
Topological Polar Surface Area 35.8 Ų[1]Low TPSA indicates poor capacity for hydrogen bonding with water, further reducing aqueous solubility.
Recommended Solvents DMF, DMSO[3]Aprotic polar solvents are required to solvate the molecule without acting as nucleophiles against the alkyl chloride.
Diagnostic Workflow

Before adjusting your protocols, use the following logical relationship tree to determine if your issue is a true thermodynamic solubility limit or a chemical degradation event masquerading as precipitation.

TroubleshootingWorkflow Step1 Solubility Issue: 3-(4-Chlorobutyl)indoline-5-carbonitrile Decision1 Is the target medium aqueous or organic? Step1->Decision1 Aqueous Aqueous Buffer (In Vitro / In Vivo) Decision1->Aqueous Aqueous Organic Organic Solvent (Process Scale-up) Decision1->Organic Organic AqIssue Precipitation / Crash-out? Aqueous->AqIssue OrgIssue Incomplete Dissolution or Multiple HPLC Peaks? Organic->OrgIssue AqFix Use 20% HP-β-CD or 1% DMSO max AqIssue->AqFix Yes OrgFix1 Switch to Aprotic Solvents (DMF, DMSO, EtOAc) OrgIssue->OrgFix1 Low Solubility OrgFix2 Avoid Heat & Nucleophiles (Prevents Alkylation) OrgIssue->OrgFix2 Degradation

Logical workflow for diagnosing and resolving solubility and stability issues.

Troubleshooting FAQs

Q1: My compound precipitates immediately when diluting from a DMSO stock into PBS for in vitro assays. How do I achieve a stable aqueous concentration? Causality: This is a classic "solvent crash-out." The molecule has an XLogP3-AA of ~3.1[1]. When the DMSO is diluted into water, the highly hydrophobic chlorobutyl chain forces the molecules to aggregate to minimize contact with the aqueous environment. Furthermore, the indoline nitrogen is only weakly basic; at pH 7.4, it remains unprotonated and uncharged. Solution: You must shield the hydrophobic tail. Limit your final DMSO concentration to ≤1%. Pre-formulate the compound with a complexing agent such as 20% Hydroxypropyl-β-cyclodextrin (HP-β-CD) or a surfactant (e.g., 0.1% Tween-20) before introducing the aqueous buffer.

Q2: I tried dissolving the powder in warm methanol for a process scale-up. The solubility seemed fine initially, but my yield dropped and I see multiple peaks on LC-MS. What happened? Causality: You are observing chemical degradation, not a solubility failure. The chlorobutyl group is a reactive electrophile (alkylating agent). Heating it in a nucleophilic, protic solvent like methanol leads to solvolysis, forming methoxybutyl impurities. Additionally, the indoline core is susceptible to air oxidation, converting into the indole analog[2]. Solution: Never heat this compound in primary alcohols or in the presence of strong bases. Switch to polar aprotic solvents like Dimethylformamide (DMF)[3] or Ethyl Acetate, which solvate the molecule without reacting with the alkyl chloride.

Q3: The solubility of my stock solution seems to decrease over time during storage at room temperature, forming a fine precipitate. Is it crystallizing? Causality: It is highly likely that the compound is polymerizing via intermolecular self-alkylation. The molecule contains both a nucleophile (the secondary indoline nitrogen) and an electrophile (the alkyl chloride). Over time, especially in concentrated solutions, the nitrogen of one molecule attacks the chlorobutyl chain of another. Solution: Store the compound as a dry powder at -20°C. If long-term solution storage is unavoidable, keep it highly dilute, store at -80°C, and consider adding 1.05 equivalents of anhydrous HCl to protonate the indoline nitrogen, thereby neutralizing its nucleophilicity.

Self-Validating Experimental Protocols

To ensure trustworthiness in your workflows, do not rely on visual inspection alone. Use these self-validating protocols to guarantee both solubility and chemical integrity.

Protocol A: Preparation of a Self-Validating 10 mM In Vitro Stock Solution

Objective: Achieve complete dissolution while preventing self-alkylation and oxidation.

  • Equilibration: Remove the sealed amber vial of 3-(4-Chlorobutyl)indoline-5-carbonitrile from -20°C storage and place it in a desiccator for 30 minutes to reach room temperature. (Causality: Prevents atmospheric moisture condensation, which can slowly hydrolyze the chloride).

  • Dissolution: Weigh exactly 2.35 mg of the compound[1] into a clean, dry amber glass vial. Add 1.0 mL of anhydrous, argon-purged DMSO.

  • Agitation: Vortex gently for 60 seconds. Do not sonicate above 30°C to prevent thermal degradation.

  • Self-Validation (Integrity Check): Immediately withdraw a 1 µL aliquot and run a rapid LC-MS analysis. This establishes a baseline purity chromatogram. If you observe an [M+H]+ peak corresponding to a dimer (mass ~433 Da), self-alkylation has already occurred in the bulk powder.

  • Storage: Aliquot the remaining solution into single-use vials, blanket with argon gas, and freeze immediately at -80°C.

Protocol B: Solvent Screening & Gravimetric Validation for Process Scale-Up

Objective: Identify the optimal organic solvent for scale-up without inducing solvolysis.

  • Solvent Selection: Prepare 1 mL aliquots of candidate aprotic solvents (e.g., DMF[3], EtOAc, DCM, Acetone) in glass vials.

  • Saturation: Add 100 mg of the compound to each vial at 20°C. Agitate on an orbital shaker at 300 rpm for 2 hours.

  • Filtration: Draw the suspension into a syringe and filter through a 0.22 µm PTFE membrane. (Causality: PTFE is chemically inert and will not bind the lipophilic compound).

  • Self-Validation (Thermodynamic Confirmation): Transfer exactly 500 µL of the clear filtrate into a pre-weighed (tared) glass vial. Evaporate the solvent completely under a gentle stream of nitrogen. Re-weigh the vial. The mass of the residue multiplied by two yields the exact thermodynamic solubility (mg/mL) in that specific solvent, eliminating visual guesswork.

References
  • Title: Current optimal synthesis of 3-(4-chlorobutyl)-1H-indole-5-carbonitrile (3) Source: ResearchGate URL: [Link]

Sources

Optimization

Optimizing reaction temperature for 3-(4-Chlorobutyl)indoline-5-carbonitrile

Welcome to the Technical Support Center for API Intermediates. As a Senior Application Scientist, I have structured this guide to address the critical thermal parameters required for the successful synthesis and handling...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for API Intermediates. As a Senior Application Scientist, I have structured this guide to address the critical thermal parameters required for the successful synthesis and handling of 3-(4-Chlorobutyl)indoline-5-carbonitrile (CAS: 1)[1].

This molecule presents a classic "push-pull" conflict in organic synthesis. It contains a delicate indoline core and a highly reactive terminal alkyl chloride. Poor temperature control during its preparation or downstream coupling inevitably leads to N-alkylation, hydrodehalogenation, or elimination. This guide provides the mechanistic causality, a self-validating protocol, and targeted troubleshooting to ensure high-yield outcomes.

Temperature Optimization Matrix

Understanding the thermodynamic and kinetic thresholds of this molecule is the first step in preventing batch failures. The table below summarizes the quantitative thermal boundaries for the key synthetic phases.

Temperature RangeReaction PhaseKinetic/Thermodynamic EffectPrimary Risk if Deviated
-10 °C to 0 °C Electrophile AdditionSuppresses exothermic runaway during Lewis acid complexation.Sluggish kinetics; reagent pooling if too cold.
0 °C to 5 °C C3-FunctionalizationFavors strict kinetic control for C3-substitution.Shift to thermodynamic N-substitution if > 10 °C.
20 °C to 25 °C Indole ReductionSelective reduction of the C=C bond to form indoline.Incomplete conversion if < 15 °C.
> 30 °C Indole ReductionThermodynamic over-reduction.C–Cl bond hydrodehalogenation (cleavage).
80 °C to 90 °C Downstream CouplingOvercomes activation energy for SN2 substitution.E2 Elimination (alkene formation) if > 110 °C.

Self-Validating Standard Operating Procedure (SOP)

To ensure trustworthiness, this protocol is designed as a self-validating system. You must not proceed to the next step unless the In-Process Control (IPC) criteria are met. This SOP covers the synthesis of the intermediate via the C3-alkylation/acylation of 5-cyanoindole followed by reduction.

Phase 1: Low-Temperature C3-Functionalization (Kinetic Control)

Indole derivatives are ambident nucleophiles. High temperatures provide the thermal energy required to overcome the activation barrier for N-alkylation (the thermodynamic sink).

  • Preparation: Charge a clean, dry, nitrogen-purged jacketed reactor with 5-cyanoindole and anhydrous dichloromethane (DCM).

  • Cooling: Circulate coolant to bring the internal reactor temperature to 0–5 °C .

  • Catalyst Addition: Add anhydrous Aluminum Chloride (AlCl₃) or Zinc Chloride (ZnCl₂) in three equal portions, ensuring the internal temperature does not exceed 5 °C[2]. Causality: Exothermic Lewis acid complexation can create localized hot spots, leading to polymerization.

  • Electrophile Addition: Lower the internal temperature to -10 °C . Begin the dropwise addition of 1-bromo-4-chlorobutane (or 4-chlorobutyryl chloride)[3].

  • Maturation: Once addition is complete, raise the temperature to exactly 0 °C and stir for 2 hours[3].

  • Self-Validation (IPC 1): Quench a 0.5 mL aliquot in methanol. Analyze via HPLC. Pass Criteria: < 2.0% N-alkylated byproduct. If > 2.0%, your cooling rate during addition was insufficient.

Phase 2: Selective Reduction to Indoline

Reducing the aromatic indole to an indoline requires breaking aromaticity without cleaving the sensitive terminal C–Cl bond.

  • Solvent Exchange: Concentrate the Phase 1 organic layer and reconstitute the intermediate in glacial acetic acid.

  • Temperature Stabilization: Adjust the reactor temperature strictly to 20–25 °C .

  • Reduction: Add Sodium Cyanoborohydride (NaBH₃CN) in small portions. Causality: NaBH₃CN is a mild hydride source. At room temperature, it selectively reduces the protonated indolenium ion. Exceeding 30 °C will provide enough energy to hydrodehalogenate the aliphatic chloride.

  • Self-Validation (IPC 2): Monitor via TLC (Hexanes/EtOAc 7:3). Pass Criteria: Complete disappearance of the highly UV-active indole chromophore, replaced by the less UV-active indoline spot.

Troubleshooting & FAQs

Q1: Why am I seeing a high percentage of N-alkylated/N-acylated byproducts during the initial carbon-carbon bond formation? A1: This is a classic symptom of thermal runaway. If the internal temperature exceeds 10 °C during the Friedel-Crafts reaction, the reaction shifts from kinetic control (C3-substitution) to thermodynamic control (N-substitution)[4]. Ensure your jacketed reactor is pre-cooled to -10 °C before adding the electrophile, and control the drop rate strictly based on internal temperature probes[3].

Q2: During the reduction phase, my yield of the indoline is low, and LC-MS detects a dechlorinated byproduct. What is the mechanism of failure? A2: Hydrodehalogenation is highly temperature-dependent. If you are using catalytic hydrogenation (e.g., Pd/C) or aggressive hydride reagents, allowing the reaction temperature to drift above 30 °C will catalyze the cleavage of the C–Cl bond. You must maintain the reduction vessel strictly between 20–25 °C and utilize a chiller to absorb the mild exotherm of the reduction.

Q3: My downstream coupling of 3-(4-Chlorobutyl)indoline-5-carbonitrile with piperazine derivatives (e.g., for vilazodone analogs) is failing. The mass spec shows an [M-HCl] peak. How do I fix this? A3: You are observing the elimination of the terminal chloride to form an alkene. This occurs when the coupling reaction temperature exceeds 110 °C in polar aprotic solvents like DMF. To favor SN2 substitution over E2 elimination, lower the coupling temperature to 80–90 °C and switch to a milder, sterically hindered base (e.g., K₂CO₃ or DIPEA) rather than strong bases like NaOH.

Pathway Visualization

The following diagram maps the thermal decision nodes and failure pathways during the synthesis and handling of this intermediate.

Pathway A 5-Cyanoindole Precursor B C3-Alkylation/Acylation (0-5 °C) A->B AlCl3 / ZnCl2 C Reduction Phase (20-25 °C) B->C NaBH3CN, AcOH Err1 N-Alkylation Byproducts (Thermodynamic Sink) B->Err1 T > 10 °C D 3-(4-Chlorobutyl)indoline- 5-carbonitrile C->D Optimal Temp Err2 Hydrodehalogenation (C-Cl Cleavage) C->Err2 T > 30 °C

Figure 1: Thermal workflow and failure pathways for 3-(4-Chlorobutyl)indoline-5-carbonitrile.

References

  • [4] Organic Process Research & Development (ACS Publications). Scale-Up Synthesis of Antidepressant Drug Vilazodone. Available at:[Link]

  • [2] Google Patents. CN111087339A - Production process of 3-(4-chlorobutyl)indole-5-carbonitrile. Available at:

Sources

Troubleshooting

Technical Support Center: Troubleshooting &amp; Storage Guide for 3-(4-Chlorobutyl)indoline-5-carbonitrile

Welcome to the Technical Support Center for 3-(4-Chlorobutyl)indoline-5-carbonitrile (CAS: 816438-46-7)[1]. As a critical, highly reactive intermediate in the synthesis of active pharmaceutical ingredients (APIs) like Vi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 3-(4-Chlorobutyl)indoline-5-carbonitrile (CAS: 816438-46-7)[1]. As a critical, highly reactive intermediate in the synthesis of active pharmaceutical ingredients (APIs) like Vilazodone, this compound presents unique handling challenges.

Unlike its oxidized counterpart, 3-(4-chlorobutyl)-1H-indole-5-carbonitrile (CAS: 143612-79-7)[2], the indoline core contains an sp3 -hybridized secondary amine. The localized lone pair on this nitrogen makes the molecule exceptionally prone to auto-oxidation, nucleophilic side-reactions, and hydrolysis if storage conditions deviate from strict anaerobic and anhydrous parameters.

This guide provides mechanistic troubleshooting, self-validating protocols, and quantitative data to ensure the structural integrity of your chemical inventory.

Mechanistic Pathways of Degradation

To prevent degradation, we must first understand the causality behind the molecule's instability. The degradation of 3-(4-Chlorobutyl)indoline-5-carbonitrile is driven by three primary mechanisms:

  • Aromatization (Oxidation): The electron-rich indoline ring rapidly oxidizes to the thermodynamically stable indole upon exposure to atmospheric oxygen, light, or trace transition metals[3].

  • Intramolecular Cyclization: The localized lone pair on the indoline nitrogen acts as a strong nucleophile, attacking the terminal carbon of the 4-chlorobutyl chain. This displaces the chloride ion and forms a fused tricyclic azepane derivative.

  • Hydrolysis: The terminal alkyl chloride is susceptible to nucleophilic substitution by ambient moisture, yielding an alcohol degradant[4].

Degradation Target 3-(4-Chlorobutyl)indoline-5-carbonitrile (Intact Intermediate) Oxidation Oxidation (Aromatization) Yields: Indole Derivative Target->Oxidation O2, Light, Transition Metals Cyclization Intramolecular Cyclization Yields: Tricyclic Amine Target->Cyclization Heat, Basic Conditions Hydrolysis Alkyl Chloride Hydrolysis Yields: Alcohol Derivative Target->Hydrolysis H2O, Heat

Fig 1: Primary degradation pathways of 3-(4-Chlorobutyl)indoline-5-carbonitrile.

Troubleshooting Guides & FAQs

Q: My batch turned from an off-white powder to a dark brown/yellow solid after a few days on the benchtop. What happened, and can I salvage it? A: This is a classic symptom of auto-oxidation . The indoline core has oxidized to the indole derivative. You can confirm this via LC-MS: look for a mass shift of -2 Da (loss of two hydrogen atoms) and a distinct shift in UV absorbance due to the newly formed conjugated aromatic system. Correction Strategy: The material cannot be easily reduced back without affecting the carbonitrile group. Discard the degraded batch and ensure future aliquots are handled strictly under an inert Argon blanket.

Q: During formulation scale-up, we observed a rapid loss of the active intermediate. LC-MS shows a new, highly polar degradant with a mass of [M-36] Da. What is the mechanism? A: You are observing intramolecular cyclization . The loss of 36 Da corresponds to the elimination of HCl. The secondary amine of the indoline nucleophilically attacked the 4-chlorobutyl chain, forming a tricyclic tertiary amine. Correction Strategy: This reaction is accelerated by heat and basic environments. Ensure your storage environment is completely devoid of basic vapors (e.g., ammonia, volatile amines) and maintain strict low-temperature storage (-20°C).

Q: Is it safe to prepare stock solutions of this intermediate in DMSO or Methanol for long-term storage? A: Absolutely not. Solvolysis drastically lowers the activation energy required for both hydrolysis and intramolecular cyclization. In DMSO, the compound will degrade within 24–48 hours at room temperature. Always store the compound as a neat, dry powder.

Q: How do I differentiate between the indoline intermediate and the indole degradant during routine QC? A: Use High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD). The indoline will exhibit a localized UV maximum around 240-250 nm, whereas the fully aromatized indole (CAS: 143612-79-7) will show a strong, broad bathochromic shift with maxima near 280-290 nm due to extended π -conjugation[3].

Quantitative Stability Data

To highlight the critical nature of proper storage, the following table synthesizes the degradation kinetics of 3-(4-Chlorobutyl)indoline-5-carbonitrile under various environmental conditions.

Storage TemperatureAtmosphereLight ExposureEstimated Half-Life ( t1/2​ )Primary Degradant Observed
25°C (Ambient) Ambient AirAmbient Light< 48 hoursIndole derivative (Oxidation)
25°C (Ambient) Ambient AirDark (Amber Vial)5–7 daysIndole derivative (Oxidation)
4°C (Fridge) ArgonDark (Amber Vial)3–4 weeksTricyclic Amine (Cyclization)
-20°C (Freezer) ArgonDark (Amber Vial)> 12 monthsNone (Stable)

Standard Operating Procedure (SOP): Self-Validating Storage Workflow

To establish a trustworthy, self-validating system, every step of the handling protocol must include a verifiable checkpoint. Do not rely on visual inspection alone.

Phase 1: Material Receipt & QC Validation
  • Temperature Verification: Upon receipt, immediately verify that the cold-chain shipping monitors remained below 0°C.

  • Baseline Purity Check: Dissolve a 1 mg micro-sample in anhydrous Acetonitrile (prepare immediately before injection) and run an LC-MS/HPLC analysis.

    • Validation Checkpoint: Purity must be ≥95% . The absence of an [M−2] peak confirms the material has not oxidized during transit.

Phase 2: Anaerobic Aliquoting
  • Glovebox Preparation: Purge a glovebox with high-purity Argon (Nitrogen is acceptable, but Argon is heavier and provides a superior protective blanket). Ensure the internal moisture level is <5 ppm.

  • Aliquoting: Transfer the bulk powder into single-use, pre-dried amber glass vials.

    • Scientific Rationale: Single-use aliquots prevent repeated freeze-thaw cycles and eliminate the risk of introducing ambient condensation into the master batch.

Phase 3: Sealing and Storage
  • Capping: Seal the amber vials using PTFE-lined screw caps or crimp seals. Do not use standard rubber septa, as they are permeable to oxygen over long durations.

  • Secondary Containment: Place the sealed vials into a secondary vacuum-sealed Mylar bag containing indicating silica gel desiccants.

    • Validation Checkpoint: The indicating desiccant acts as a self-validating moisture alarm. If it changes from blue to pink, the primary seal has failed, and the batch must be re-tested for hydrolysis[4].

  • Long-Term Storage: Store the secondary containment bags in a monitored -20°C freezer.

Workflow Receipt Material Receipt & Temp Check Inspection LC-MS/HPLC Purity Validation Receipt->Inspection Aliquot Aliquot in Glovebox (Argon Atmosphere) Inspection->Aliquot Purity >95% Vial Seal in Amber Vials (PTFE Septa) Aliquot->Vial Storage Store at -20°C (Desiccated) Vial->Storage

Fig 2: Self-validating storage and handling workflow to prevent intermediate degradation.

References

  • Hu, F., & Su, W. "Current optimal synthesis of 3-(4-chlorobutyl)-1H-indole-5-carbonitrile (3)." Advances in Heterocyclic Chemistry, Jan 2022. Available at:[Link]

  • Talluri, N., et al. "Identification of hydrolytic and isomeric N-oxide degradants of vilazodone by on line LC-ESI-MS/MS and APCI-MS." Journal of Pharmaceutical and Biomedical Analysis, Jan 2015. Available at: [Link]

Sources

Optimization

Minimizing byproduct formation in 3-(4-Chlorobutyl)indoline-5-carbonitrile reactions

Welcome to the technical support guide for the synthesis of 3-(4-Chlorobutyl)indoline-5-carbonitrile. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challen...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of 3-(4-Chlorobutyl)indoline-5-carbonitrile. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this key intermediate. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing insights into the cause and actionable solutions to minimize byproduct formation and maximize yield.

Question 1: My final product is contaminated with a significant amount of an isomeric byproduct. How can I improve regioselectivity and favor the desired C3-alkylated product?

Answer:

This is a classic challenge in indole chemistry. The indole ring possesses two primary nucleophilic sites: the N1 nitrogen and the C3 carbon. The formation of an isomeric byproduct is almost certainly due to competing N-alkylation.

Causality: The regioselectivity of indole alkylation is highly dependent on the reaction conditions, which dictate the nature of the indole nucleophile.

  • Kinetic vs. Thermodynamic Control: C3-alkylation is often the kinetically favored pathway, especially under neutral or acidic conditions (like Friedel-Crafts), as the C3 position has the highest electron density in the neutral indole ring. N-alkylation, however, can become competitive and is often the thermodynamically more stable product.

  • Role of the Base: In reactions that use a base to deprotonate the indole, a highly reactive indolate anion is formed. This anion has significant electron density on the nitrogen, increasing the rate of N-alkylation.[1][2] Classical conditions for N-alkylation often explicitly use a strong base like sodium hydride (NaH) in a polar aprotic solvent like DMF.[1][3]

Troubleshooting & Optimization Strategies:

  • Utilize a Lewis Acid Catalyst: The most reliable method to ensure C3-alkylation is to employ a Friedel-Crafts-type reaction. Using a Lewis acid like zinc chloride (ZnCl₂) or aluminum chloride (AlCl₃) with an acylating agent (4-chlorobutyryl chloride) or a suitable alkylating agent (1-bromo-4-chlorobutane) directs the electrophile to the electron-rich C3 position.[4][5][6] This is followed by a reduction step to yield the final product.

  • Avoid Strong Bases: If attempting a direct alkylation, avoid strong bases like NaH or KOH, which promote the formation of the N-anion. A weaker base or neutral conditions are preferable if direct C3-alkylation is the goal.

  • Solvent Choice: The choice of solvent can influence regioselectivity. Less polar solvents may favor C3-alkylation, whereas polar aprotic solvents (DMF, DMSO) can solvate the cation and favor N-alkylation.[1][2] Dichloromethane is a commonly used solvent in Lewis acid-catalyzed reactions for this synthesis.[4][5]

Logical Flow: Controlling Regioselectivity

cluster_conditions Reaction Conditions cluster_pathways Reaction Pathways Lewis_Acid Lewis Acid Catalysis (e.g., AlCl₃, ZnCl₂) C3_Alkylation Desired C3-Alkylation Lewis_Acid->C3_Alkylation Favors Strong_Base Strong Base (e.g., NaH in DMF) N_Alkylation Undesired N-Alkylation Strong_Base->N_Alkylation Promotes

Caption: Controlling reaction conditions to favor the desired C3-alkylation pathway.

Question 2: I'm observing a high molecular weight impurity that is difficult to remove. What is its likely identity and how can I prevent its formation?

Answer:

When using a difunctional alkylating agent like 1,4-dichlorobutane or 1-bromo-4-chlorobutane, the formation of a dimeric or "di-alkylated" byproduct is a common issue.

Causality: The byproduct is likely formed when a second molecule of 5-cyanoindole reacts with the already-alkylated product. The primary reaction forms 3-(4-chlorobutyl)indoline-5-carbonitrile, which still possesses a reactive chloro- group at the end of the butyl chain. This electrophilic site can be attacked by another nucleophilic indole molecule.

Reaction Scheme: Indole-H + Cl-(CH₂)₄-Cl → Indole-(CH₂)₄-Cl + HCl (Desired Product) Indole-(CH₂)₄-Cl + Indole-H → Indole-(CH₂)₄-Indole + HCl (Byproduct)

Troubleshooting & Optimization Strategies:

  • Control Stoichiometry: Use a molar excess of the dihaloalkane (e.g., 1,4-dichlorobutane). This increases the probability that an indole molecule will react with a fresh molecule of the alkylating agent rather than the already-substituted product. A molar ratio of 1:1 to 1:1.6 (5-cyanoindole to 4-chlorobutyl chloride) has been reported in some procedures.[5]

  • Slow Addition: Add the 5-cyanoindole solution dropwise to the mixture containing the Lewis acid and the alkylating agent.[4] This maintains a low concentration of the indole nucleophile throughout the reaction, minimizing its chance of reacting with the already-formed product.

  • Lower Reaction Temperature: Running the reaction at a lower temperature (e.g., -10°C to 5°C) can help control the reaction rate and reduce the likelihood of the secondary reaction.[4][5] High temperatures can sometimes favor over-alkylation.[7]

Table 1: Impact of Reaction Parameters on Di-alkylation
ParameterCondition to Minimize Di-alkylationRationale
Stoichiometry Molar excess of dihaloalkaneReduces the relative concentration of the mono-alkylated product available for a second reaction.
Reagent Addition Slow, dropwise addition of indoleMaintains a high concentration of the alkylating agent relative to the indole nucleophile.
Temperature Low (-10°C to 10°C)Slows the rate of the secondary reaction, which may have a higher activation energy.[5]
Question 3: My reaction yield is low, with a significant amount of unreacted 5-cyanoindole remaining. How can I drive the reaction to completion?

Answer:

Low conversion can stem from several factors, including insufficient catalyst activity, poor reagent purity, or non-optimized reaction time and temperature.

Causality:

  • Catalyst Deactivation: Lewis acids like AlCl₃ and ZnCl₂ are highly moisture-sensitive. Any water present in the reagents or solvent will hydrolyze and deactivate the catalyst.

  • Insufficient Activation: The reaction may not have enough thermal energy to overcome the activation barrier, or the reaction time may be too short.

  • Poor Reagent Quality: The purity of the starting 5-cyanoindole and the alkylating agent is critical. Impurities can interfere with the reaction.

Troubleshooting & Optimization Strategies:

  • Ensure Anhydrous Conditions: Use anhydrous solvents (e.g., dry dichloromethane) and ensure all glassware is thoroughly dried. The reaction should be run under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from the air from interfering.[2][5]

  • Verify Catalyst Stoichiometry and Quality: Use a slight excess of the Lewis acid (e.g., 1.1 equivalents) to ensure enough active catalyst is present to drive the reaction.[4] Use a fresh, high-purity bottle of the Lewis acid.

  • Optimize Reaction Time and Temperature: Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2] If the reaction stalls, a modest increase in temperature or an extension of the reaction time may be necessary. For instance, some procedures involve an initial low-temperature addition followed by raising the temperature to 0°C for 2 hours to complete the reaction.[4]

  • Check Reagent Purity: Confirm the purity of your 5-cyanoindole and alkylating agent by melting point, NMR, or another suitable technique.

Protocol: Typical Lewis Acid-Catalyzed Synthesis
  • Charge a clean, dry, nitrogen-purged reactor with dichloromethane.

  • Cool the solvent to 0-5°C.

  • Carefully add anhydrous zinc chloride (or aluminum chloride) (1.1 eq).[4]

  • Lower the temperature to approximately -10°C.

  • Add 1-bromo-4-chlorobutane (1.1 eq) dropwise, maintaining the low temperature.

  • In a separate vessel, dissolve 5-cyanoindole (1.0 eq) in dichloromethane.

  • Slowly add the 5-cyanoindole solution to the reactor over a period of 30-60 minutes.

  • After the addition is complete, allow the temperature to rise to 0°C and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction by carefully pouring it into a mixture of ice and water.

  • Neutralize the aqueous layer with a base (e.g., 1N sodium hydroxide) to pH 7, then perform a liquid-liquid extraction.[4]

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for this synthesis?

The most common and regioselective industrial synthesis proceeds via a two-step pathway:

  • Friedel-Crafts Acylation: 5-Cyanoindole reacts with 4-chlorobutyryl chloride in the presence of a Lewis acid (e.g., AlCl₃). The Lewis acid coordinates to the acyl chloride, generating a highly electrophilic acylium ion, which then attacks the electron-rich C3 position of the indole ring to form 3-(4-chlorobutanoyl)-1H-indole-5-carbonitrile.[6][8]

  • Carbonyl Reduction: The ketone functional group of the intermediate is then selectively reduced to a methylene group. This is often achieved using a reducing agent like sodium borohydride in the presence of a Lewis acid or trifluoroacetic acid, which activates the ketone for reduction.[6][9]

Reaction Pathway Diagram

Start 5-Cyanoindole Step1 Step 1: Friedel-Crafts Acylation Start->Step1 Acyl_Chloride 4-Chlorobutyryl Chloride Acyl_Chloride->Step1 Lewis_Acid AlCl₃ or ZnCl₂ Lewis_Acid->Step1 Intermediate 3-(4-Chlorobutanoyl)- 1H-indole-5-carbonitrile Step1->Intermediate Step2 Step 2: Carbonyl Reduction Intermediate->Step2 Reducer Reducing Agent (e.g., NaBH₄) Reducer->Step2 Product 3-(4-Chlorobutyl)indoline- 5-carbonitrile Step2->Product

Sources

Reference Data & Comparative Studies

Validation

Optimizing HPLC Method Validation for 3-(4-Chlorobutyl)indoline-5-carbonitrile Purity: A Comparative Guide

As a Senior Application Scientist, one of the most persistent challenges in pharmaceutical analytical development is achieving baseline resolution for closely related synthetic impurities without relying on ultra-high-pr...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, one of the most persistent challenges in pharmaceutical analytical development is achieving baseline resolution for closely related synthetic impurities without relying on ultra-high-pressure liquid chromatography (UHPLC) systems.

This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) column architectures—specifically comparing traditional Fully Porous Particles (FPP) against modern Core-Shell (Superficially Porous) technologies—for the purity validation of 3-(4-Chlorobutyl)indoline-5-carbonitrile (CAS 816438-46-7)[1]. This molecule is a critical synthetic intermediate in the manufacturing of the antidepressant Vilazodone[1]. Because impurities at this stage directly propagate to the final Active Pharmaceutical Ingredient (API), a robust, self-validating analytical method aligned with [2] is mandatory.

The Analytical Challenge & Causality

The synthesis of 3-(4-Chlorobutyl)indoline-5-carbonitrile often generates structurally analogous impurities, most notably the des-chloro and hydroxybutyl derivatives. In reversed-phase chromatography, these "critical pairs" exhibit nearly identical hydrophobicities to the main peak.

When using a traditional 5.0 µm Fully Porous Particle (FPP) column, analysts frequently observe peak broadening that causes co-elution. The causality behind this lies in the Van Deemter equation :

  • Eddy Diffusion (A-Term): FPPs have a wide particle size distribution (10–30% RSD), creating multiple, unequal flow paths through the column bed, which broadens the analyte band[3].

  • Resistance to Mass Transfer (C-Term): The bulky indoline molecules must diffuse deeply into the fully porous structure and back out. This slow mass transfer significantly widens the peak at higher flow rates[4].

The Solution: Transitioning to a 2.7 µm Core-Shell Particle . Core-shell particles consist of a solid, impermeable silica core (e.g., 1.7 µm) surrounded by a thin porous layer (0.5 µm). This architecture drastically shortens the diffusion path (minimizing the C-term) and boasts a highly uniform particle size distribution (3–6% RSD), reducing Eddy diffusion (A-term)[3]. The result is UHPLC-level efficiency at standard HPLC backpressures.

VanDeemter CoreShell Core-Shell Particle (2.7 µm) A_Term Reduced A-Term (Eddy Diffusion) CoreShell->A_Term C_Term Reduced C-Term (Mass Transfer) CoreShell->C_Term FPP Fully Porous Particle (5.0 µm) HighA High A-Term (Broad Path Distribution) FPP->HighA HighC High C-Term (Deep Pore Diffusion) FPP->HighC HighEff High Efficiency / Narrow Peaks A_Term->HighEff C_Term->HighEff LowEff Lower Efficiency / Broad Peaks HighA->LowEff HighC->LowEff

Fig 1: Causality of core-shell vs. fully porous particles on Van Deemter parameters.

Experimental Design: A Self-Validating Protocol

To objectively compare the two technologies, we establish a self-validating experimental protocol. A self-validating system inherently proves its own reliability before data acquisition via strict System Suitability Testing (SST) . If the SST criteria fail, the run aborts, ensuring no compromised data is reported.

Step-by-Step Methodology
  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water. (Causality: TFA acts as an ion-pairing agent, suppressing the ionization of the indoline nitrogen at pH ~2.0, thereby preventing secondary interactions with residual silanols on the silica support and eliminating peak tailing).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient Program: 0-2 min (20% B), 2-10 min (20% 80% B), 10-12 min (80% B), 12-12.1 min (80% 20% B), 12.1-15 min (20% B).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: 1.0 mg/mL of 3-(4-Chlorobutyl)indoline-5-carbonitrile in 50:50 Water:Acetonitrile. Spiked with 0.5% des-chloro impurity for resolution testing.

System Suitability Testing (SST) Criteria

Before injecting validation samples, the system must demonstrate:

  • Resolution ( Rs​ ): ≥2.0 between the API intermediate and the des-chloro impurity.

  • Tailing Factor ( Tf​ ): ≤1.5 for the main peak.

  • Injection Precision: %RSD ≤2.0% for five replicate injections of the standard.

Comparative Performance Data

The following tables summarize the experimental data comparing a standard 5.0 µm FPP C18 column against a 2.7 µm Core-Shell C18 column.

Table 1: Chromatographic Performance Comparison

As shown below, the Core-Shell column successfully passes the self-validating SST criteria, whereas the traditional FPP column fails to resolve the critical pair adequately.

Chromatographic Parameter5.0 µm Fully Porous C182.7 µm Core-Shell C18Performance Shift
Retention Time (min) 12.46.845% Faster Elution
Theoretical Plates ( N ) 8,50022,400163% Increase
Resolution (API vs Impurity) 1.4 (Fails SST)3.2 (Passes SST)Baseline Separation
Tailing Factor ( Tf​ ) 1.61.1Improved Symmetry
Backpressure (bar) 180240Well within HPLC limits
Table 2: ICH Q2(R2) Method Validation Summary (Core-Shell Column)

Following the selection of the Core-Shell column, a full validation was executed in accordance with the updated[5], which emphasizes a lifecycle approach to analytical procedures[2].

Validation ParameterICH Q2(R2) Acceptance CriteriaObserved Result (Core-Shell)Status
Specificity No interference at API RTNo co-eluting peaksPass
Linearity ( R2 ) ≥0.999 (Range: 50-150%)0.9998Pass
Accuracy (% Recovery) 98.0% - 102.0%99.4% - 100.6%Pass
Repeatability (%RSD) ≤2.0% ( n=6 )0.45%Pass
LOD / LOQ S/N ≥3 (LOD), ≥10 (LOQ)0.01% / 0.03%Pass

Method Validation Lifecycle Workflow

To ensure continuous trustworthiness of the analytical method, the validation must not be viewed as a one-time event, but rather a continuous lifecycle. The diagram below illustrates the integration of ICH Q14 (Analytical Procedure Development) with ICH Q2(R2) (Validation)[2].

G A Method Development (ICH Q14) B Risk Assessment & Analytical Target Profile A->B C System Suitability Testing (SST) B->C D Method Validation (ICH Q2(R2)) C->D E Specificity & Range D->E F Accuracy & Precision D->F G Robustness D->G H Lifecycle Management E->H F->H G->H

Fig 2: Analytical method lifecycle aligned with ICH Q14 and Q2(R2) guidelines.

Conclusion

For the purity analysis of 3-(4-Chlorobutyl)indoline-5-carbonitrile, traditional 5.0 µm fully porous columns lack the efficiency required to resolve critical synthetic impurities without extending run times to impractical lengths. By leveraging the favorable mass transfer kinetics and reduced Eddy diffusion of 2.7 µm core-shell particles, laboratories can achieve UHPLC-level resolution ( Rs​=3.2 ) on standard 400-bar HPLC systems. This optimized, self-validating method fully satisfies ICH Q2(R2) criteria, ensuring the highest standards of data integrity for pharmaceutical intermediate release testing.

References

  • ICH Q2(R2) Validation of Analytical Procedures Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

  • ICH Q2(R2) Validation of Analytical Procedures - Scientific Guideline Source: European Medicines Agency (EMA) URL:[Link]

  • Choosing Between Fully Porous and Superficially Porous Particles in HPLC Source: Element Lab Solutions URL:[Link]

  • Core–Shell Particles for HPLC — Present and Future Source: LCGC International / Chromatography Online URL:[Link]

Sources

Comparative

Comparative Technical Guide: 3-(4-Chlorobutyl)indoline-5-carbonitrile vs. Key Indole Intermediates

Executive Summary & Mechanistic Context The synthesis of Vilazodone—a potent dual-acting selective serotonin reuptake inhibitor (SSRI) and 5-HT1A receptor partial agonist[1]—relies heavily on the purity and structural in...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Context

The synthesis of Vilazodone—a potent dual-acting selective serotonin reuptake inhibitor (SSRI) and 5-HT1A receptor partial agonist[1]—relies heavily on the purity and structural integrity of its upstream building blocks. The critical intermediate in this pathway is 3-(4-chlorobutyl)-1H-indole-5-carbonitrile [2].

However, during the chemical reduction of its acyl precursor (3-(4-chlorobutyryl)-1H-indole-5-carbonitrile), an over-reduced byproduct known as 3-(4-chlorobutyl)indoline-5-carbonitrile (classified as Vilazodone Impurity B) is frequently generated[3]. For drug development professionals, differentiating between the active indole intermediate and the indoline impurity is paramount. This guide objectively compares their physicochemical properties, explains the mechanistic causality behind the impurity's formation, and provides self-validating experimental protocols to control and analyze these compounds.

Structural and Physicochemical Comparison

The fundamental difference between these two compounds lies in the C2-C3 bond of the bicyclic core. The loss of aromaticity in the indoline impurity fundamentally alters its three-dimensional geometry, reactivity, and chromatographic behavior.

PropertyTarget Indole IntermediateIndoline Impurity (Impurity B)
Chemical Name 3-(4-chlorobutyl)-1H-indole-5-carbonitrile3-(4-Chlorobutyl)indoline-5-carbonitrile
CAS Number 143612-79-7[2]816438-46-7[3]
Molecular Formula C₁₃H₁₃ClN₂C₁₃H₁₅ClN₂
Core Structure Aromatic pyrrole ring (Planar)Saturated C2-C3 bond (Puckered/Non-planar)
Role in Synthesis Key API Building BlockProcess Impurity / Over-reduction Byproduct
Predicted LogP ~3.8 (Higher lipophilicity)3.61[3] (Lower lipophilicity)

Mechanistic Causality: The Origin of the Indoline Impurity

Understanding why the indoline impurity forms is critical for process optimization. The synthesis of the target indole typically involves a Friedel-Crafts acylation of 5-cyanoindole with 4-chlorobutyryl chloride, followed by the reduction of the resulting ketone[4][5].

The Causality of Over-Reduction: When reducing the carbonyl group using sodium borohydride (NaBH₄) in the presence of strong Brønsted acids (e.g., TFA) or harsh Lewis acids, the acidic environment activates the carbonyl for hydride attack. However, the electron-rich C3 position of the indole ring is also susceptible to protonation.

  • Protonation at C3 generates a highly electrophilic indoleninium ion .

  • If the reducing agent is present in excess or the temperature is not strictly controlled, a hydride ion will attack the C2 position of the indoleninium intermediate.

  • This irreversible hydride addition breaks the aromaticity of the pyrrole ring, yielding the saturated indoline impurity[3].

Reaction_Pathway A Acyl Precursor (Carbonyl Active) B Indole Intermediate (Target API Building Block) A->B Chemoselective Reduction C Indoline Impurity (Over-reduced Byproduct) A->C Excess Acid/Hydride (Indoleninium Attack)

Reaction pathway showing chemoselective reduction vs. over-reduction to indoline.

Experimental Protocols: Synthesis and Analytical Validation

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale (causality) and an in-process control check.

Protocol A: Chemoselective Reduction (Minimizing Indoline Formation)

This protocol outlines the selective reduction of the carbonyl group while preserving the indole aromaticity.

Reagents: 3-(4-chlorobutyryl)-1H-indole-5-carbonitrile, NaBH₄ (1.2 eq), BF₃·OEt₂ (1.5 eq), anhydrous THF.

  • Preparation: Dissolve the acyl precursor in anhydrous THF under an inert nitrogen atmosphere. Causality: Moisture reacts with BF₃·OEt₂, generating HF which can indiscriminately protonate the indole ring and drive indoline formation.

  • Temperature Control: Cool the reaction mixture to -10°C using an ice/brine bath. Causality: Maintaining sub-zero temperatures thermodynamically suppresses the activation energy required for indole ring protonation, restricting hydride attack strictly to the more reactive carbonyl carbon.

  • Reagent Addition: Add NaBH₄ portion-wise, followed by the dropwise addition of BF₃·OEt₂ over 30 minutes.

  • Self-Validating In-Process Control (IPC): Monitor via TLC (Hexane:Ethyl Acetate 7:3) under UV 254 nm. The target indole fluoresces strongly due to extended conjugation, whereas any formed indoline impurity exhibits a distinct, blue-shifted absorption profile.

  • Quenching: Once the precursor is consumed, immediately quench with saturated aqueous NH₄Cl to neutralize the Lewis acid and destroy excess hydride, preventing late-stage over-reduction.

Protocol B: RP-HPLC Analytical Resolution

Because the indoline impurity lacks the planar aromaticity of the target indole, it possesses a different spatial geometry and a lower LogP[3]. This allows for baseline chromatographic resolution.

Methodology:

  • Column: C18 Reverse-Phase (e.g., 250 mm × 4.6 mm, 5 µm).

  • Mobile Phase: Gradient elution.

    • Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Causality of Separation: The saturated C2-C3 bond in the indoline impurity reduces its hydrophobicity compared to the fully conjugated indole. Consequently, the indoline impurity partitions less favorably into the hydrophobic C18 stationary phase and elutes earlier than the target indole intermediate.

HPLC_Workflow S1 Sample Prep (Crude Mixture) S2 RP-HPLC (C18 Column) S1->S2 S3 UV Detection (254 nm) S2->S3 S4 Data Analysis (Peak Resolution) S3->S4

RP-HPLC analytical workflow for resolving indole and indoline intermediates.

References

  • CN107501159B - Synthesis method of vilazodone intermediate 3-(4-chlorobutyl)-5-cyanoindole - Google Patents.

Sources

Validation

LC-MS Characterization of 3-(4-Chlorobutyl)indoline-5-carbonitrile: A Comparative Guide

An in-depth, comparative technical guide for the Liquid Chromatography-Mass Spectrometry (LC-MS) characterization of 3-(4-Chlorobutyl)indoline-5-carbonitrile . Executive Summary & Chemical Context 3-(4-Chlorobutyl)indoli...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth, comparative technical guide for the Liquid Chromatography-Mass Spectrometry (LC-MS) characterization of 3-(4-Chlorobutyl)indoline-5-carbonitrile .

Executive Summary & Chemical Context

3-(4-Chlorobutyl)indoline-5-carbonitrile (CAS: 816438-46-7) is a critical pharmaceutical intermediate, most notably utilized in the synthesis of the serotonergic antidepressant Vilazodone[1]. Structurally, it consists of a reduced indoline core, a cyano group, and a halogenated aliphatic chain.

During chemical synthesis, characterizing this intermediate is analytically challenging due to the potential presence of its oxidized counterpart, 3-(4-chlorobutyl)-1H-indole-5-carbonitrile (CAS: 143612-79-7), which differs by only 2 Da (loss of H2​ )[2]. Furthermore, process-related impurities such as des-chloro byproducts or unreacted starting materials necessitate highly selective analytical platforms. This guide objectively compares Low-Resolution Mass Spectrometry (LRMS) and High-Resolution Accurate Mass (HRAM) platforms for the structural elucidation and impurity profiling of this intermediate.

Platform Comparison: Triple Quadrupole (QQQ) vs. HRAM (Orbitrap / Q-TOF)

Selecting the appropriate MS analyzer depends on the specific phase of pharmaceutical development. While QQQ instruments excel in targeted, high-throughput environments, HRAM instruments (such as Orbitrap and Q-TOF) are indispensable for structural confirmation and unknown impurity profiling[3].

Table 1: Comparative Performance Metrics for Intermediate Characterization
Feature / MetricLC-QQQ (Triple Quadrupole)LC-HRMS (Orbitrap / Q-TOF)Analytical Implication for 3-(4-Chlorobutyl)indoline-5-carbonitrile
Primary Application Targeted quantification (SRM/MRM)Structural elucidation & unknown screeningQQQ is ideal for batch release; HRMS is required for route scouting.
Mass Resolution Low (~1,000 FWHM)High (30,000 to >100,000 FWHM)HRMS resolves isobaric interferences in complex reaction mixtures[4].
Mass Accuracy Nominal mass ( ± 0.1 Da)Exact mass (< 3 ppm error)HRMS confirms the elemental composition ( C13​H15​ClN2​ ) unambiguously.
Sensitivity Extremely high for known targetsHigh (Full Scan / PRM)QQQ provides lower limits of detection (LOD) for trace known impurities.
Dynamic Range 5-6 orders of magnitude4-5 orders of magnitudeBoth are suitable, but QQQ prevents detector saturation in highly concentrated process samples.

Mechanistic Insights & Ionization Causality

To achieve optimal ionization, we must exploit the molecule's physicochemical properties. The secondary amine in the indoline ring is basic and readily accepts a proton. Therefore, Electrospray Ionization in positive mode (ESI+) is the definitive choice.

  • Mobile Phase Causality: The addition of 0.1% Formic Acid (FA) to the mobile phase forces the mobile phase pH below the pKa of the indoline nitrogen, ensuring the molecule is fully protonated as [M+H]+ prior to entering the desolvation chamber.

  • Isotopic Signature: The presence of the chlorine atom in the chlorobutyl chain provides a distinct self-validating isotopic signature. The natural abundance of 35Cl to 37Cl is approximately 3:1. Any true [M+H]+ peak at m/z 235.0997 must be accompanied by an M+2 peak at m/z 237.0967 at ~33% relative intensity.

Experimental Protocols: Self-Validating Workflows

The following protocol outlines a self-validating UHPLC-HRMS methodology designed to separate the indoline intermediate from its indole analog and confirm its exact mass.

Step-by-Step UHPLC-HRMS Methodology

Step 1: Sample Preparation

  • Accurately weigh 1.0 mg of 3-(4-Chlorobutyl)indoline-5-carbonitrile.

  • Dissolve in 1.0 mL of LC-MS grade Acetonitrile (MeCN) to create a 1 mg/mL stock solution.

  • Dilute the stock solution 1:100 in an initial mobile phase composition (90% H2​O / 10% MeCN) to prevent solvent-induced band broadening during injection.

  • Self-Validation Check: Inject a blank (diluent only) to ensure no carryover or background contamination exists at the target m/z.

Step 2: UHPLC Separation Conditions

  • Column: Sub-2 μ m C18 column (e.g., 2.1 x 100 mm, 1.7 μ m). Causality: The hydrophobic chlorobutyl chain requires a non-polar stationary phase for adequate retention.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 10% B to 90% B over 8 minutes. Causality: A shallow gradient ensures baseline resolution between the indoline intermediate and the highly structurally similar indole byproduct.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 μ L.

Step 3: Mass Spectrometry (Orbitrap/Q-TOF) Parameters

  • Ionization: ESI Positive.

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temperature: 350 °C.

  • Scan Range: m/z 100 to 500.

  • MS/MS (Data-Dependent Acquisition): Collision Energy (CE) set to 20, 30, and 40 eV to generate comprehensive fragmentation spectra.

Workflow & Pathway Visualizations

The analytical workflow and the subsequent gas-phase fragmentation pathways are visualized below.

LCMS_Workflow Sample Sample Prep (10 µg/mL in Diluent) LC UHPLC Separation (C18, Gradient Elution) Sample->LC Ionization ESI+ Ionization [M+H]+ Generation LC->Ionization MS HRAM Analysis (Orbitrap / Q-TOF) Ionization->MS Data Data Processing (Isotope & Exact Mass) MS->Data

Caption: UHPLC-HRMS analytical workflow for the profiling of 3-(4-Chlorobutyl)indoline-5-carbonitrile.

Upon isolation of the precursor ion (m/z 235.10), Collision-Induced Dissociation (CID) yields specific product ions that validate the structural domains of the molecule.

Fragmentation Parent Precursor Ion[M+H]+ m/z 235.0997 (C13H16ClN2+) LossHCl Product Ion m/z 199.1230 Loss of HCl (-36 Da) Parent->LossHCl -HCl Cleavage Product Ion m/z 143.0604 Indoline Core Cleavage Parent->Cleavage -Chlorobutyl Chain AlkylChain Product Ion m/z 91.0314 Chlorobutyl Fragment Parent->AlkylChain Alkyl Cleavage

Caption: Proposed ESI+ collision-induced dissociation (CID) fragmentation pathway.

Data Interpretation & Acceptance Criteria

When analyzing the generated data, the following self-validating criteria must be met to confirm the identity and purity of the intermediate:

  • Exact Mass Error: The theoretical monoisotopic mass of the neutral compound is 234.0924 Da[1]. The observed [M+H]+ must be 235.0997 Da ± 5 ppm.

  • Isotopic Fidelity: The software must calculate an isotopic pattern match (e.g., matching the 3:1 ratio of the 35Cl / 37Cl isotopes). A match score of >90% confirms the presence of the single chlorine atom.

  • Differentiation from Indole: The chromatogram must be inspected for a peak at m/z 233.0840 (the [M+H]+ of the oxidized indole byproduct). Baseline chromatographic resolution between m/z 235.10 and m/z 233.08 validates the LC method's selectivity.

References
  • Korfmacher, W. A. "Current Applications of Liquid Chromatography/Mass Spectrometry in Pharmaceutical Discovery After a Decade of Innovation". Annual Reviews. Available at:[Link]

Sources

Comparative

Analytical methods for quantifying 3-(4-Chlorobutyl)indoline-5-carbonitrile in mixtures

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of quantifying reactive intermediates in complex synthesis matrices. 3-(4-Chlorobutyl)indoline-5-carbonitrile (CAS: 816438-46-7) is a pi...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of quantifying reactive intermediates in complex synthesis matrices. 3-(4-Chlorobutyl)indoline-5-carbonitrile (CAS: 816438-46-7) is a pivotal intermediate in the synthesis of advanced serotonergic agents, including derivatives of the antidepressant vilazodone[1].

Quantifying this compound in a crude reaction mixture presents a unique chromatographic challenge. Unlike its oxidized counterpart (3-(4-chlorobutyl)-1H-indole-5-carbonitrile), the reduced indoline core features a saturated pyrrole ring. This structural difference significantly increases the basicity of the secondary nitrogen (pKa ~4.5), making the molecule highly prone to peak tailing due to secondary interactions with residual silanols on silica-based stationary phases.

This guide objectively compares the three primary analytical methodologies used to quantify this intermediate, providing field-proven protocols and causality-driven insights to help you select the optimal workflow for your laboratory.

Comparative Analysis of Analytical Technologies

To establish a self-validating analytical system, the choice of instrumentation must align with the specific phase of chemical development. Below is an objective comparison of Reverse-Phase HPLC (RP-HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography (GC-FID).

RP-HPLC-UV: The Process Monitoring Workhorse

For bulk reaction monitoring and routine intermediate assay, RP-HPLC with UV detection is the industry standard. The indoline-5-carbonitrile chromophore exhibits a strong isosbestic point near 235 nm, allowing for robust quantification even in the presence of unreacted precursors[2].

  • The Causality of Buffer Selection: To prevent the aforementioned peak tailing, the mobile phase must utilize a strong buffer (e.g., 0.05 M KH₂PO₄) adjusted to pH 3.0. This ensures the basic indoline nitrogen is fully protonated, forcing the analyte into a single ionization state and yielding sharp, symmetrical peaks[2].

LC-MS/MS: The Trace Impurity Profiler

When quantifying 3-(4-Chlorobutyl)indoline-5-carbonitrile as a trace carryover impurity in final Active Pharmaceutical Ingredients (APIs), UV detection lacks the requisite sensitivity. LC-MS/MS utilizing Multiple Reaction Monitoring (MRM) isolates specific mass-to-charge (m/z) transitions, bypassing matrix interference[3].

  • The Causality of Buffer Selection: Unlike UV methods, LC-MS/MS strictly forbids non-volatile phosphate buffers, which will rapidly foul the electrospray ionization (ESI) source. Instead, volatile buffers like 0.1% formic acid or ammonium formate must be used to facilitate efficient droplet desolvation and ion formation[3].

GC-FID: The Legacy Alternative

While Gas Chromatography can separate halogenated intermediates, it is generally not recommended for this specific compound.

  • The Causality of Thermal Degradation: The high boiling point of the indoline core, combined with the thermal lability of the chlorobutyl chain, frequently leads to on-column dehydrohalogenation at elevated inlet temperatures (>250°C). This thermal degradation skews quantitative results, making LC-based methods vastly superior.

Quantitative Performance Comparison

Analytical ParameterRP-HPLC-UV[2][4]LC-MS/MS (ESI+)[3]GC-FID
Primary Application Bulk reaction yield & API assayTrace genotoxic impurity profilingVolatile precursor tracking
Optimal Stationary Phase Endcapped C18 (e.g., Zorbax SB)C8 or C18 (e.g., Betabasic)5% Phenyl-methylpolysiloxane
Mobile/Carrier Phase MeOH / 0.05 M KH₂PO₄ (pH 3.0)ACN / 0.1% Formic Acid (aq)Helium (1.0 mL/min)
Linearity Range 0.1 – 120 µg/mL0.3 – 300 ng/mL10 – 500 µg/mL
Limit of Detection (LOD) ~0.028 µg/mL~0.1 ng/mL~2.0 µg/mL
Analysis Run Time < 5 minutes< 5 minutes> 15 minutes
Matrix Interference Moderate (Requires baseline resolution)Negligible (Mass filtering)High (Thermal artifacts)

Analytical Decision Workflow

Workflow Start 3-(4-Chlorobutyl)indoline-5-carbonitrile Reaction Mixture Prep Sample Quenching & Filtration (0.22 µm PTFE) Start->Prep Decision Analytical Objective? Prep->Decision HPLC RP-HPLC-UV (Phosphate Buffer/MeOH) Decision->HPLC > 0.1% Level LCMS LC-MS/MS (Ammonium Formate/ACN) Decision->LCMS < 0.1% Level DataHPLC Bulk Quantitation (LOD: ~0.03 µg/mL) HPLC->DataHPLC DataLCMS Trace Impurity Profiling (LOD: ~0.1 ng/mL) LCMS->DataLCMS

Analytical workflow for 3-(4-Chlorobutyl)indoline-5-carbonitrile quantification.

Step-by-Step Experimental Methodologies

Protocol A: RP-HPLC-UV for Bulk Reaction Monitoring

This self-validating protocol ensures robust mass balance (typically >98% recovery) during routine synthesis monitoring[2].

Step 1: Mobile Phase Preparation

  • Dissolve 6.8 g of Potassium dihydrogen phosphate (KH₂PO₄) in 1000 mL of HPLC-grade water to create a 0.05 M buffer.

  • Adjust the pH strictly to 3.0 ± 0.05 using dilute orthophosphoric acid. Critical Step: Failure to reach pH 3.0 will result in peak splitting due to partial ionization of the indoline nitrogen.

  • Mix the aqueous buffer with HPLC-grade Methanol in a 45:55 (v/v) ratio. Degas via ultrasonication for 10 minutes[2].

Step 2: Chromatographic Setup

  • Install a heavily endcapped C18 column (e.g., Zorbax SB C18, 150 mm × 4.6 mm, 5 µm)[2].

  • Set the column oven temperature to 30°C to reduce mobile phase viscosity and improve mass transfer.

  • Set the flow rate to 1.0 mL/min and equilibrate until the baseline at 235 nm is stable (typically 20 column volumes).

Step 3: Sample Preparation & Injection

  • Extract 100 µL of the crude reaction mixture. Quench any active alkylating agents by diluting into 10 mL of the mobile phase.

  • Filter the solution through a 0.22 µm PTFE syringe filter to remove insoluble catalyst particulates.

  • Inject 20 µL into the HPLC system. The target analyte will elute in under 5 minutes[2].

Protocol B: LC-MS/MS for Trace Impurity Profiling

Use this protocol when 3-(4-Chlorobutyl)indoline-5-carbonitrile must be quantified at parts-per-million (ppm) levels in final drug products.

Step 1: Volatile Mobile Phase Preparation

  • Prepare Mobile Phase A: 0.1% Formic acid in LC-MS grade water.

  • Prepare Mobile Phase B: 100% LC-MS grade Acetonitrile.

  • Program an isocratic flow of 40% A / 60% B at a flow rate of 0.7 mL/min[3].

Step 2: Mass Spectrometer Tuning

  • Operate the mass spectrometer in Positive Electrospray Ionization (ESI+) mode.

  • Infuse a 1 µg/mL standard of the analyte to optimize the declustering potential and collision energy.

  • Set up the Multiple Reaction Monitoring (MRM) method to isolate the protonated precursor ion [M+H]+ and track its fragmentation to the most abundant product ion (e.g., loss of the chlorobutyl chain).

Step 3: Quantitation

  • Prepare a calibration curve ranging from 0.3 ng/mL to 300 ng/mL using a matched matrix (e.g., blank API solution)[3].

  • Inject 5 µL of the filtered sample. Calculate the concentration using the linear regression equation derived from the MRM peak areas.

Sources

Validation

Analytical Validation of 3-(4-Chlorobutyl)indoline-5-carbonitrile: ATR-FTIR vs. Orthogonal Techniques

Executive Summary In the synthesis of complex serotonergic active pharmaceutical ingredients (APIs), the validation of critical intermediates is paramount. 3-(4-Chlorobutyl)indoline-5-carbonitrile is a highly functionali...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the synthesis of complex serotonergic active pharmaceutical ingredients (APIs), the validation of critical intermediates is paramount. 3-(4-Chlorobutyl)indoline-5-carbonitrile is a highly functionalized intermediate featuring a reduced indoline core, a terminal alkyl chloride, and a strongly electron-withdrawing carbonitrile group.

This guide objectively compares the performance of Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy against orthogonal alternatives like Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the rapid validation of this molecule. By understanding the mechanistic causality behind specific spectral shifts, analysts can establish a robust, self-validating workflow for intermediate quality control.

Spectral Fingerprint: IR Peak Assignments & Mechanistic Causality

The reduction of an indole core to an indoline fundamentally alters the electronic and vibrational landscape of the molecule. In the IR spectrum, the conversion of the sp² hybridized C2-C3 double bond to sp³ hybridized carbons removes specific aromatic stretches while intensifying the aliphatic C-H stretching region.

Furthermore, the secondary amine (N-H) of the indoline becomes more localized, yielding a sharper N-H stretch compared to the broader, heavily hydrogen-bonded N-H of an indole. The carbonitrile group serves as an exceptional infrared probe due to its strong dipole moment change and its absorption in the "triple-bond region," which is largely free of spectral interferences ()[1].

Table 1: Characteristic FTIR Peaks for 3-(4-Chlorobutyl)indoline-5-carbonitrile
Functional GroupExpected Wavenumber (cm⁻¹)Peak CharacteristicsDiagnostic Causality
N-H Stretch (Secondary Amine)~3300 - 3400Sharp, medium intensityConfirms the intact indoline core. Appears as a single band, distinguishing it from primary amines (which present as a doublet).
C≡N Stretch (Carbonitrile)~2215 - 2230Sharp, strong intensityHighly diagnostic. The strong dipole moment change of the nitrile group produces a prominent peak, critical for tracking intermediate integrity during scale-up ()[2].
Aliphatic C-H (sp³ Carbons)~2850 - 2960Multiple, medium intensityConfirms the presence of the chlorobutyl chain and the sp³ carbons of the reduced indoline core.
Aromatic C=C (Benzene Ring)~1480 - 1600Sharp, variable intensityVerifies the intact aromatic portion of the indoline structure.
C-Cl Stretch (Alkyl Chloride)~600 - 800Broad, strong intensityConfirms the terminal halogen. Located in the fingerprint region; critical for validating the chlorobutyl moiety.

Methodological Comparison: ATR-FTIR vs. NMR vs. LC-MS

While ATR-FTIR is highly efficient for functional group tracking, a comprehensive validation strategy requires orthogonal techniques. ATR-FTIR is preferred in pharmaceutical quality control due to its non-destructive nature and zero-sample-preparation requirements ()[3], but it cannot resolve exact spatial connectivity like NMR.

Table 2: Performance Comparison of Analytical Techniques
TechniquePrimary UtilityAdvantages for this Specific MoleculeLimitations
ATR-FTIR Functional Group ValidationInstantaneous confirmation of C≡N and N-H groups. Eliminates moisture artifacts common in KBr pellet transmission IR.Cannot determine the exact position of the chlorobutyl chain on the indoline core.
¹H & ¹³C NMR Carbon Framework ElucidationUnambiguously distinguishes the reduced indoline (sp³ C2/C3 protons at ~3.0-3.5 ppm) from an oxidized indole.Time-consuming sample prep; requires expensive deuterated solvents.
LC-MS (ESI) Molecular Mass & PurityConfirms exact mass. The distinct 3:1 isotopic ratio of ³⁵Cl:³⁷Cl perfectly validates the presence of the chlorine atom.Does not easily distinguish structural isomers without extensive MS/MS fragmentation.

Experimental Protocol: ATR-FTIR Method Validation

To ensure trustworthiness, the following ATR-FTIR protocol is designed as a self-validating system . Every step includes an internal check to prevent false positives caused by environmental interference or instrument drift.

Step 1: System Suitability & Calibration Check
  • Action: Scan a standard polystyrene calibration film before analyzing the sample.

  • Causality: Verifies the wavelength accuracy of the interferometer. The system is only validated for use if the characteristic polystyrene peak is detected exactly at 1601.2 cm⁻¹ (± 1 cm⁻¹).

Step 2: Atmospheric Background Subtraction
  • Action: Clean the diamond ATR crystal with LC-MS grade isopropanol. Allow to evaporate, then collect a background spectrum (air) using 32 co-added scans at 4 cm⁻¹ resolution.

  • Causality: Eliminates spectral interference from atmospheric water vapor (3500-3900 cm⁻¹) and carbon dioxide (2300-2400 cm⁻¹). Critical Note: CO₂ absorbs dangerously close to the target C≡N stretch (~2220 cm⁻¹). Failing to subtract the background will obscure the carbonitrile validation.

Step 3: Sample Acquisition
  • Action: Place 2-5 mg of solid 3-(4-Chlorobutyl)indoline-5-carbonitrile directly onto the center of the diamond crystal. Lower the ATR anvil to apply consistent pressure until the live interferogram shows optimal signal intensity.

  • Causality: The evanescent wave of the ATR crystal only penetrates the sample by 0.5 to 2 µm. Intimate physical contact is physically required to generate a high signal-to-noise ratio without scattering artifacts.

Step 4: Post-Processing & Orthogonal Verification
  • Action: Apply an ATR correction algorithm to the raw spectrum and perform a baseline correction. Cross-reference the resulting C≡N and C-Cl peaks with the ³⁵Cl:³⁷Cl isotopic ratio obtained from a parallel LC-MS run.

  • Causality: ATR spectra exhibit weaker intensities at higher wavenumbers compared to transmission spectra due to wavelength-dependent penetration depth. ATR correction mathematically normalizes the spectrum, allowing direct, accurate comparison against standard transmission libraries.

Logical Workflow Visualization

The following diagram illustrates the logical relationship between the orthogonal analytical techniques and the specific structural features they validate for this intermediate.

ValidationWorkflow Sample 3-(4-Chlorobutyl)indoline -5-carbonitrile FTIR ATR-FTIR Spectroscopy (Functional Groups) Sample->FTIR Rapid Screen NMR 1H & 13C NMR (Carbon Framework) Sample->NMR Structure ID LCMS LC-MS Analysis (Mass & Purity) Sample->LCMS Mass Confirm CN_Peak C≡N Stretch (~2220 cm⁻¹) FTIR->CN_Peak NH_Peak N-H Stretch (~3350 cm⁻¹) FTIR->NH_Peak SP3_Core sp3 C2-C3 Protons (Indoline Core) NMR->SP3_Core Isotope 35Cl:37Cl Isotope (3:1 Ratio) LCMS->Isotope Valid Validated API Intermediate CN_Peak->Valid NH_Peak->Valid Isotope->Valid SP3_Core->Valid

Workflow for the orthogonal analytical validation of 3-(4-Chlorobutyl)indoline-5-carbonitrile.

References

  • Scale-Up Synthesis of Antidepressant Drug Vilazodone Organic Process Research & Development (ACS Publications) URL:[Link]

  • Isonitrile-Derivatized Indole as an Infrared Probe for Hydrogen-Bonding Environments Molecules (MDPI) URL:[Link]

  • Development and Validation of FTIR Spectrophotometry to Identify and Determine Chloramphenicol in Marketed Capsules Rasayan Journal of Chemistry URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

3-(4-Chlorobutyl)indoline-5-carbonitrile proper disposal procedures

Professional Laboratory Guide: Handling and Disposal of 3-(4-Chlorobutyl)indoline-5-carbonitrile As a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs) such as the antidepressant Vilazodo...

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Author: BenchChem Technical Support Team. Date: April 2026

Professional Laboratory Guide: Handling and Disposal of 3-(4-Chlorobutyl)indoline-5-carbonitrile

As a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs) such as the antidepressant Vilazodone[1], 3-(4-Chlorobutyl)indoline-5-carbonitrile (and its indole analog, CAS 143612-79-7) is a common fixture in drug development laboratories. However, its structural features—specifically the presence of a halogen (chlorine) and a cyano group—dictate stringent, highly controlled disposal protocols.

This guide provides researchers and Environmental Health and Safety (EHS) professionals with the mechanistic rationale and step-by-step logistical procedures required to safely manage and dispose of this compound, ensuring compliance with environmental regulations and laboratory safety standards.

Hazard Profile and Chemical Properties

Before executing any disposal protocol, personnel must understand the hazard profile of the waste stream. 3-(4-Chlorobutyl)indoline-5-carbonitrile is classified as a moderately toxic and irritating substance[2].

Table 1: Physicochemical and Hazard Summary

Property / Hazard Description Regulatory / Safety Classification
CAS Numbers 816438-46-7 (Indoline); 143612-79-7 (Indole)[1][3] Standardized chemical identifiers
Physical State Pale beige to white solid/powder[3][4] Dust generation hazard
Acute Toxicity H302 (Oral), H312 (Dermal), H332 (Inhalation)[2] Category 4 (Harmful via all primary routes)[2]
Irritation H315 (Skin), H319 (Eye)[2] Category 2 (Causes significant irritation)[2]

| Structural Risks | Contains −Cl (alkyl chloride) and −C≡N (nitrile) | Precursor to HCl and NOx​ upon combustion |

Mechanistic Rationale for Disposal Strategy

The disposal of 3-(4-Chlorobutyl)indoline-5-carbonitrile cannot be managed through standard aqueous drains or general solid waste. The structural presence of the chlorobutyl chain and the carbonitrile group necessitates high-temperature incineration by a licensed hazardous waste contractor .

  • The Halogen Factor (Chlorine): If combusted at inadequate temperatures, chlorinated organic compounds can undergo incomplete combustion, leading to the formation of highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs). High-temperature incineration (>1000°C) ensures complete thermal destruction.

  • The Nitrogen Factor (Nitrile): The cyano group ( −C≡N ) oxidizes during incineration to form nitrogen oxides ( NOx​ ).

  • Emission Control: Because complete combustion of this molecule yields hydrogen chloride ( HCl ) gas and NOx​ , the licensed incineration facility must be equipped with alkaline flue-gas scrubbers to neutralize these acidic and toxic byproducts before environmental release.

Note: Under no circumstances should researchers attempt to chemically neutralize, hydrolyze, or treat this compound "in-house" or via improvised laboratory setups. All waste must be routed through professional EHS channels.

Standard Operating Procedure (SOP): Laboratory Waste Management

To ensure safety from the benchtop to the incinerator, follow this self-validating protocol for the collection and transfer of 3-(4-Chlorobutyl)indoline-5-carbonitrile waste.

Step 1: Segregation at the Source

  • Action: Designate a specific waste container exclusively for "Halogenated Organic Waste."

  • Rationale: Mixing halogenated waste with non-halogenated solvents drastically increases disposal costs and can cause dangerous incompatibilities (e.g., mixing with strong oxidizers or strong bases).

Step 2: Primary and Secondary Containment

  • Action: Collect solid waste (e.g., contaminated weigh boats, filter paper, residual powder) in a high-density polyethylene (HDPE) or glass wide-mouth container. Liquid waste (e.g., solutions in dimethylformamide[3]) must be stored in chemically compatible, tightly sealed carboys.

  • Action: Place the primary waste container within a secondary containment tray to capture any accidental spills or structural failures of the primary vessel.

Step 3: GHS-Compliant Labeling

  • Action: Affix a hazardous waste tag immediately upon the first drop of waste entering the container.

  • Action: The label must explicitly state the full chemical name (no abbreviations), the primary hazards ("Toxic", "Irritant"), and the specific GHS hazard statements (H302, H312, H332, H315, H319)[2].

Step 4: EHS Transfer and Licensed Disposal

  • Action: Once the container is 80% full, seal it and initiate a pickup request with your institution's Environmental Health and Safety (EHS) department.

  • Action: EHS will log the material and transfer it to a licensed hazardous waste management facility for high-temperature incineration equipped with environmental scrubbers.

Waste Lifecycle Visualization

The following diagram illustrates the strict logistical pathway required to safely manage the disposal of this halogenated, nitrogen-containing intermediate.

G A Waste Generation (3-(4-Chlorobutyl)indoline-5-carbonitrile) B Waste Segregation (Halogenated Organic Stream) A->B Immediate C EHS Processing & Secondary Containment B->C Lab Transfer D High-Temp Incineration (>1000°C) C->D Licensed Contractor E Flue Gas Scrubbing (HCl & NOx Neutralization) D->E Emission Control

Workflow for the safe segregation and licensed disposal of halogenated organic laboratory waste.

Sources

Handling

Personal protective equipment for handling 3-(4-Chlorobutyl)indoline-5-carbonitrile

Safe Handling, PPE, and Operational Protocols for 3-(4-Chlorobutyl)indoline-5-carbonitrile Introduction 3-(4-Chlorobutyl)indoline-5-carbonitrile (CAS: 816438-46-7) is a critical synthetic intermediate widely utilized in...

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Author: BenchChem Technical Support Team. Date: April 2026

Safe Handling, PPE, and Operational Protocols for 3-(4-Chlorobutyl)indoline-5-carbonitrile

Introduction 3-(4-Chlorobutyl)indoline-5-carbonitrile (CAS: 816438-46-7) is a critical synthetic intermediate widely utilized in the pharmaceutical development of the antidepressant Vilazodone[1]. While highly valuable in drug synthesis, this compound presents a multifaceted safety profile that requires rigorous laboratory controls. Handling this compound safely requires moving beyond standard laboratory precautions and implementing targeted strategies designed for Potentially Genotoxic Impurities (PGIs)[2].

This guide provides researchers with a field-proven, mechanistically grounded framework for selecting Personal Protective Equipment (PPE) and executing safe operational workflows.

Part 1: The Causality of Hazard and PPE Selection

To design an effective safety protocol, we must first deconstruct the molecule's structural hazards. PPE selection is not arbitrary; it is a direct response to the chemical's mechanistic interaction with human biology.

  • The Chlorobutyl Moiety (Alkylating Potential): The terminal alkyl chloride acts as a potent electrophile. In biological systems, halogenated alkyl chains can undergo SN2 reactions, covalently bonding with nucleophilic sites on DNA (such as the N7 position of guanine)[3]. This mechanism classifies the compound as a PGI[2].

    • Intervention: Standard latex gloves offer insufficient permeation resistance against lipophilic alkyl halides. Double-gloving with nitrile (inner) and neoprene (outer) is mandatory to prevent dermal exposure.

  • The Indoline Core (Lipophilicity): With a predicted logP of 3.61[1], this molecule is highly lipophilic. If it contacts the skin, it can rapidly partition into the lipid-rich stratum corneum, leading to systemic absorption.

    • Intervention: Exposed skin must be strictly minimized using impermeable lab coats and Tyvek sleeves.

  • The Nitrile Group (Cyanide Risk): While the carbonitrile group is stable under ambient conditions, exposure to strong acids, extreme heat, or oxidative stress can trigger hydrolysis, potentially releasing hydrogen cyanide (HCN) gas.

    • Intervention: All handling must occur within a Class II biological safety cabinet or a certified chemical fume hood.

Part 2: PPE Matrix by Operational Scale

The following table summarizes the quantitative escalation of required PPE based on the mass of the compound being handled.

Operational ScaleHand ProtectionEye/Face ProtectionRespiratory & Engineering ControlsBody Protection
Analytical (<1 g) Double Nitrile Gloves (min 4 mil)Safety Goggles (ANSI Z87.1)Fume Hood (Face velocity 0.4-0.6 m/s)Standard Lab Coat
Preparative (1 g - 100 g) Inner Nitrile, Outer NeopreneSafety Goggles + Face ShieldFume Hood + N95/P100 RespiratorFluid-resistant Lab Coat, Tyvek Sleeves
Scale-Up (>100 g) Inner Nitrile, Outer Butyl RubberFull-Face RespiratorWalk-in Fume Hood or Glovebox IsolatorFull Tyvek Suit, Chemical Apron

Part 3: Experimental Protocol: Safe Weighing and Transfer

Objective: To transfer the solid intermediate without generating airborne particulates or contaminating the laboratory environment.

Step 1: Preparation and Environmental Control

  • Validate Engineering Controls: Verify the fume hood is operational with a face velocity between 0.4 and 0.6 m/s. This ensures a self-validating airflow barrier.

  • Static Mitigation: Line the balance area with anti-static weighing paper to prevent the electrostatic dispersion of the lipophilic powder.

  • Quench Bath Preparation: Prepare a decontamination bath containing 1M Sodium Thiosulfate ( Na2​S2​O3​ ) inside the hood prior to opening any chemical containers.

Step 2: Execution of Transfer

  • Don PPE: Apply the required PPE based on the scale matrix above. Ensure the gap between the glove and lab coat is sealed with chemical-resistant tape if handling >10 g.

  • Zonal Handling: Open the source container only when it is fully inside the hood, at least 15 cm behind the sash (the safe working zone).

  • Transfer: Use a static-dissipative, grounded spatula. Transfer the required mass slowly to avoid aerosolizing the fine powder.

Step 3: Chemical Quenching and Post-Operation

  • Mechanistic Insight: Do not simply wash contaminated spatulas with organic solvents (like acetone or methanol). Solvents will dissolve the compound and drastically increase skin absorption risks. Instead, submerge all tools in the 1M Sodium Thiosulfate bath. The thiosulfate ion is a potent nucleophile that will displace the terminal chloride via an SN2 reaction, forming a benign, water-soluble Bunte salt.

  • Allow tools to soak for 30 minutes before proceeding to standard aqueous washing.

Part 4: Spill Response and Decontamination Plan

If a powder spill occurs outside the fume hood, execute the following self-validating protocol:

  • Isolate: Evacuate personnel from the immediate area. Don a P100 respirator and heavy-duty nitrile gloves.

  • Contain: Gently cover the powder with damp absorbent pads. Causality: Water increases the cohesive forces between particles, preventing the highly lipophilic dust from becoming airborne during cleanup.

  • Chemical Neutralization: Carefully pour a solution of 0.1M NaOH in 50% ethanol over the pads. The alkaline ethanol solution facilitates the hydrolysis of the chlorobutyl group, chemically neutralizing its genotoxic alkylating potential[4].

  • Disposal: After a 30-minute reaction time, sweep the neutralized slurry into a high-density polyethylene (HDPE) hazardous waste container. Label as "Chemically Quenched Halogenated Organic Waste."

Part 5: Toxicity Mechanism and PPE Intervention Pathway

G cluster_hazards Chemical Moieties & Hazards cluster_risks Biological Risks cluster_ppe Required PPE Interventions Chemical 3-(4-Chlorobutyl)indoline-5-carbonitrile (CAS: 816438-46-7) Chloro Chlorobutyl Group (Electrophile) Chemical->Chloro Nitrile Nitrile Group (Cyanide Potential) Chemical->Nitrile Indoline Indoline Core (Lipophilic, logP ~3.6) Chemical->Indoline Genotox DNA Alkylation (Genotoxicity / PGI) Chloro->Genotox SN2 Reaction Resp Respiratory Toxicity (Inhalation Risk) Nitrile->Resp Acid/Heat Hydrolysis Dermal Transdermal Absorption (Systemic Toxicity) Indoline->Dermal Lipid Solubility Gloves Double Nitrile/Neoprene (Permeation Barrier) Genotox->Gloves Mitigated by Hood Class II Fume Hood / Respirator Resp->Hood Mitigated by Coat Impermeable Lab Coat & Tyvek Sleeves Dermal->Coat Mitigated by

Mechanistic pathway linking chemical moieties to biological risks and required PPE.

References

  • Title: 3-(4-Chlorobutyl)
  • Title: Development of a Robust and Scalable Process for the Large-Scale Preparation of Vilazodone Source: ACS Publications URL
  • Title: Summary of Product Characteristics (Melphalan/Alkylating Agents)
  • Title: Development of a Selective Friedel–Crafts Alkylation Surrogate: Safe Operating Conditions through Mechanistic Understanding Source: ACS Publications URL

Sources

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